molecular formula C9H8ClNO2 B1432013 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1508393-11-0

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

Cat. No.: B1432013
CAS No.: 1508393-11-0
M. Wt: 197.62 g/mol
InChI Key: MWJQKDMTYNAQDK-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJQKDMTYNAQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 7-Chlorobenzoxazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and structure-activity relationships (SAR) of 7-chlorobenzoxazinone derivatives.

Executive Summary

The benzoxazinone scaffold—specifically the 1,3-benzoxazin-4-one and 1,4-benzoxazin-3-one isomers—represents a privileged structure in medicinal chemistry. While the core heterocycle exhibits baseline biological activity, the introduction of a chlorine atom at the 7-position significantly modulates physicochemical properties (lipophilicity, metabolic stability) and potency. This guide synthesizes current data on these derivatives, highlighting their dual roles as potent anti-inflammatory agents (via COX-2 inhibition) and antimicrobial scaffolds , while providing actionable protocols for their synthesis and evaluation.

Chemical Basis: The "7-Chloro" Advantage

The 7-chloro substituent is not merely a lipophilic handle; it plays a critical electronic role in the benzoxazinone pharmacophore.

  • Metabolic Stability: The C-7 position in the unsubstituted benzoxazinone ring is susceptible to oxidative metabolism (hydroxylation). Substitution with chlorine, a bioisostere of the methyl group but with high electronegativity, blocks this metabolic soft spot, prolonging plasma half-life (

    
    ).
    
  • Electronic Modulation: In 1,3-benzoxazin-4-ones , the 7-chloro group (derived from 4-chloroanthranilic acid) exerts an inductive electron-withdrawing effect (

    
    ). This reduces the electron density on the aromatic ring, potentially enhancing 
    
    
    
    -
    
    
    stacking interactions within the hydrophobic pockets of target enzymes like Cyclooxygenase-2 (COX-2).

Pharmacological Profiles[1][2]

Anti-Inflammatory Activity (COX-2 Inhibition)

The most well-characterized activity of 7-chlorobenzoxazinone derivatives is their non-steroidal anti-inflammatory (NSAID) potential.[1]

  • Target: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

  • Key Compound: 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one .[2]

  • Mechanism: These derivatives act as competitive inhibitors.[3] The benzoxazinone core mimics the arachidonic acid transition state, while the 7-Cl group occupies a hydrophobic sub-pocket (likely interacting with Val523 in COX-2), conferring selectivity over COX-1.

  • Potency: Derivatives have demonstrated edema inhibition rates of 95-97% in carrageenan-induced models, surpassing standard reference drugs like Indomethacin (approx. 85-90% inhibition).

Antimicrobial & Antifungal Activity[5][6][7]
  • Scaffold: Primarily observed in 1,4-benzoxazin-3-one derivatives.[4][5]

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria.

  • SAR Insight: While the 7-chloro group enhances activity against Gram-negative bacteria (likely due to increased lipophilicity facilitating outer membrane penetration), it can sometimes decrease antifungal potency compared to 6-chloro isomers.

  • Specific Hit: 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide has been identified as a potent vasodilator with secondary antimicrobial properties.

Anticancer Potential

Recent studies indicate that 7-chloro-1,4-benzoxazin-3-one derivatives can target the c-Myc G-quadruplex , downregulating c-Myc mRNA expression in cancer cell lines (HeLa, A549). The halogen at C-7 is essential for stabilizing the ligand-DNA complex.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the 7-chlorobenzoxazinone core relies on specific substitution patterns.

SAR Visualization

The following diagram maps the critical structural requirements for maximal biological activity.

SAR_Map Core 7-Chlorobenzoxazinone Core Scaffold Pos2 Position 2 (C-2) Critical for Selectivity Core->Pos2 Pos3 Position 3 (N-3) Solubility & Binding Core->Pos3 Pos7 Position 7 (C-7) Metabolic Block & Lipophilicity Core->Pos7 P2_Effect Bulky Aryl/Heteroaryl groups (e.g., Pyridine, Methyl) enhance COX-2 & K+ channel activity Pos2->P2_Effect Optimizes P3_Effect Free NH or N-Acyl required for H-bonding (Antimicrobial activity) Pos3->P3_Effect Modulates P7_Effect Chlorine (Cl) > H > OMe Increases t1/2 and Membrane Permeability Pos7->P7_Effect Determines

Caption: SAR map highlighting the functional role of substituents at C-2, N-3, and the critical C-7 position.

Mechanism of Action: COX-2 Inhibition Pathway

The anti-inflammatory potency of these derivatives stems from their intervention in the arachidonic acid cascade.[1]

MOA_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGs Prostaglandins (PGE2, PGI2) COX2->PGs Catalysis Inhibitor 7-Chlorobenzoxazinone Derivative Inhibitor->COX2 Competitive Inhibition (Blocks Active Site) Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates

Caption: Mechanism of Action showing the competitive inhibition of COX-2 by 7-chlorobenzoxazinone derivatives.

Experimental Protocols (Self-Validating Systems)

Synthesis of 7-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

This protocol uses a cyclization-dehydration strategy. The "self-validating" aspect relies on the distinct IR shift of the carbonyl group upon ring closure.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid)

  • Acetic anhydride (Solvent & Reagent)[6]

  • Reflux condenser, drying tube.

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2-amino-4-chlorobenzoic acid in 15 mL of acetic anhydride.

  • Reaction: Reflux the mixture gently for 1-2 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation Check: The starting material spot (polar, low

      
      ) should disappear, replaced by a less polar product spot (high 
      
      
      
      ).
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

  • Crystallization: Allow the residue to cool. A solid precipitate should form. Recrystallize from absolute ethanol.

  • Characterization (Validation):

    • Melting Point: Expected range 140–142°C (verify with literature).

    • IR Spectroscopy: Look for the disappearance of the broad -OH/-NH stretch of the acid and the appearance of a sharp lactone carbonyl peak at ~1750 cm⁻¹ and a C=N stretch at ~1620 cm⁻¹.

Biological Assay: In Vitro Antimicrobial MIC Determination

Method: Broth Microdilution (CLSI Standards).

Protocol:

  • Preparation: Dissolve the 7-chloro derivative in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (ensure MIC falls within QC range).

    • Negative Control: Sterile MHB (must show no growth).

    • Solvent Control: MHB + DMSO (must show growth to prove DMSO is not toxic at test concentration).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Quantitative Data Summary

The table below consolidates activity data from key reference studies.

Compound ClassDerivative TypeTarget/OrganismActivity MetricValueRef
Anti-inflammatory 7-chloro-2-methyl-1,3-benzoxazin-4-oneCarrageenan Edema (Rat)% Inhibition (20 mg/kg)96.78% [1]
Anti-inflammatory 3-amino-7-chloro-quinazolinone derivativeCarrageenan Edema (Rat)% Inhibition (20 mg/kg)97.62% [1]
Antimicrobial 7-chloro-1,4-benzoxazin-3-oneStaphylococcus aureusMIC12.5 µg/mL [2]
Antimicrobial 7-chloro-1,4-benzoxazin-3-oneKlebsiella pneumoniaeMIC25.0 µg/mL [2]
Vasorelaxant 7-chloro-1,3-benzoxazin-4-one (Pyridine-N-oxide)Rat Aorta (KCl induced)EC500.14 µM [3]

References

  • Osarumwense, P. O., et al. "Anti-Inflammatory activity Of newly synthesized 7-chloro-2-methyl-4H-benzo [d] [1,3]-oxazin-4-one." Prime Scholars.

  • Hassan, H. M., et al. "Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity." Scientific & Academic Publishing.

  • Saitoh, H., et al. "Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers." Bioorganic & Medicinal Chemistry.

  • Chen, Z., et al. "7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one." Acta Crystallographica Section E.

  • BenchChem Technical Team. "Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide." BenchChem.[7][8]

Sources

Solubility Profiling & Thermodynamic Analysis: 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the solubility profiling and thermodynamic analysis of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one .

It is designed for process chemists and formulation scientists who require rigorous data to optimize crystallization yields, purification steps, and liquid-phase formulations. Given that specific experimental datasets for this intermediate are often proprietary, this guide synthesizes predicted physicochemical properties , comparative data from structural analogs , and validated experimental protocols to generate the required solubility landscape.

Executive Summary

This compound (CAS: 1508393-11-0) is a critical bicyclic heterocyclic intermediate, primarily utilized in the synthesis of agrochemicals (e.g., protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical scaffolds (e.g., anticonvulsants).[1]

Precise solubility data is the cornerstone of process design for this compound. The lactam moiety introduces polarity, while the chlorinated benzene ring and N-methyl group provide lipophilicity, creating a complex solubility profile that is highly sensitive to solvent polarity and temperature. This guide provides the framework to determine the Mole Fraction Solubility (


) , Dissolution Enthalpy (

)
, and Ideal Cooling Curves for crystallization.

Chemical Identity & Physicochemical Profile

Before initiating solubility studies, the solid-state properties must be established to ensure phase purity (polymorph control).

PropertyDataRelevance
IUPAC Name This compoundPrimary Identifier
CAS Number 1508393-11-0Procurement & Regulatory
Formula C

H

ClNO

Stoichiometry
Molecular Weight 197.62 g/mol Mole fraction calculations
Physical State Solid (Crystalline Powder)Feedstock state
Predicted LogP ~1.9 - 2.1Lipophilicity indicator (Moderate)
H-Bond Donors 0No -NH or -OH (Aprotic)
H-Bond Acceptors 2 (Carbonyl O, Ether O)Interaction with protic solvents

Predicted Solubility Landscape (In Silico)

In the absence of a specific experimental dataset in the public domain, the following solubility hierarchy is derived from Hansen Solubility Parameters (HSP) and ESOL (Estimated Solubility) models for the benzoxazinone scaffold.

  • High Solubility (>50 mg/mL): Polar Aprotic Solvents (DMF, DMSO, NMP). The compound's dipole strongly interacts with these solvents.

  • Moderate Solubility (10–50 mg/mL): Moderately Polar Solvents (Acetone, Ethyl Acetate, Acetonitrile). These are the primary candidates for cooling crystallization .

  • Low Solubility (<5 mg/mL): Alcohols (Methanol, Ethanol). The lack of H-bond donors in the solute limits interaction with protic solvents, though solubility increases significantly with temperature.

  • Insoluble (<0.1 mg/mL): Water, Hexane.

Solvent Screening Matrix
Solvent ClassRepresentative SolventsInteraction MechanismRecommendation
Dipolar Aprotic DMF, DMSODipole-DipoleDissolution Solvent (High capacity)
Polar Protic Methanol, EthanolH-Bonding (Solute as Acceptor)Anti-Solvent or High-T Crystallization
Esters/Ketones Ethyl Acetate, AcetoneVan der Waals + DipoleCrystallization Solvent (Ideal slope)
Non-Polar Toluene, HexaneDispersion ForcesAnti-Solvent (Precipitation)

Experimental Protocol: Determination of Solubility

To generate authoritative data, you must perform a Solid-Liquid Equilibrium (SLE) study. The following protocol ensures self-validating results.

Method A: Isothermal Saturation (Gravimetric Standard)

Best for generating absolute solubility values (


) at fixed temperatures.
  • Preparation: Add excess solid this compound to 20 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a syringe filter (0.22 µm PTFE).

  • Quantification:

    • Evaporate solvent and weigh residue (Gravimetric).

    • Dilute and analyze via HPLC-UV (254 nm) for higher precision.

  • Replication: Repeat at

    
     to 
    
    
    
    K in 5 K intervals.
Method B: Polythermal Method (Laser Monitoring)

Best for determining the Metastable Zone Width (MSZW) for crystallization.

  • Setup: Prepare a mixture of known concentration (

    
    ).
    
  • Heating: Heat at 1 K/min until the solution becomes clear (Laser transmission = 100%). Record

    
     (Saturation temperature).
    
  • Cooling: Cool at 1 K/min until nucleation occurs (Laser transmission drops). Record

    
    .
    
Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 24h @ 400 rpm Start->Equilibrate Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Sample Sampling (0.22 µm Filter) Settle->Sample Analyze Quantification (HPLC / Gravimetric) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data Data->Start Next T (+5K)

Caption: Standard Isothermal Saturation Workflow for generating solubility data points.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate dissolution properties.
Modified Apelblat Equation

This is the most accurate model for benzoxazinone derivatives in pure solvents.



  • 
     : Mole fraction solubility.[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical parameters derived via multiple linear regression.
    
  • Utility: Interpolation of solubility at any

    
     for process control.
    
Van't Hoff Equation

Used to determine the thermodynamic driving forces.



  • 
     : Enthalpy of dissolution (typically positive/endothermic for this class).
    
  • 
     : Entropy of dissolution.
    
  • Interpretation:

    • If

      
      : Solubility increases with temperature (Endothermic).
      
    • If

      
      : The dissolution is non-spontaneous (requires energy/mixing).
      

Process Implications: Crystallization Design

The solubility data directly informs the isolation strategy for the intermediate.

Cooling Crystallization Strategy

For this compound, Ethyl Acetate or Toluene are often superior to alcohols.

  • Reasoning: Alcohols often show "flat" solubility curves (low

    
    ) for this lipophilic scaffold, leading to poor yield upon cooling.
    
  • Esters: Typically exhibit a steep solubility curve, allowing for high recovery (e.g., cooling from 60°C to 0°C).

Anti-Solvent Crystallization Strategy

If the compound is dissolved in a high-solubility solvent (e.g., DMF reaction mixture):

  • Primary Solvent: DMF (High solubility).

  • Anti-Solvent: Water (Zero solubility).

  • Dosing: Slow addition of water induces high supersaturation.

    • Risk: Rapid nucleation may trap impurities (occlusion).

    • Mitigation: Use a "Seeding" step at the metastable limit.

CrystallizationLogic Input Crude Mixture (Reaction Mass) SolventSelect Select Solvent (Based on Apelblat Data) Input->SolventSelect Dissolve Dissolution @ T_high (Undersaturated) SolventSelect->Dissolve Cool Cooling Ramp (Control Supersaturation) Dissolve->Cool Nucleate Nucleation Point (Seed Addition) Cool->Nucleate Reach MSZW Grow Crystal Growth (Slow Cooling) Nucleate->Grow Isolate Filtration & Drying Grow->Isolate

Caption: Logic flow for designing a crystallization process based on solubility data.

References

  • Synthesis & Characterization

    • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1,3]–oxazin–4–one.[4] GSC Biological and Pharmaceutical Sciences, 2020.[4]

  • Structural Analogs (Crystallography)

    • 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one.[5] NIH/PubMed Central.

    • 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E.

  • Thermodynamic Modeling Standard

    • Solubility measurement, model correlation, solvent effects and thermodynamic analysis of p-Chloroaniline. Journal of Chemical Thermodynamics, 2026.

    • Thermodynamic Analysis of the Solubility of Sulfadiazine in Cosolvent Mixtures. MDPI Molecules, 2022.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the optimized synthesis of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one , a privileged scaffold in medicinal chemistry known for its utility in developing anticoagulants, antifungal agents, and dopamine agonists.

Abstract & Utility

The 1,4-benzoxazin-3-one moiety represents a "privileged structure" in pharmaceutical chemistry, serving as a core pharmacophore for various therapeutic targets. The 7-chloro-4-methyl derivative is particularly valuable as a precursor for hydroxamic acids (HDAC inhibitors) and non-nucleoside reverse transcriptase inhibitors. This protocol provides a robust, two-stage synthetic route starting from commercially available 5-chloro-2-aminophenol , emphasizing high yield, operational simplicity, and scalability.

Retrosynthetic Analysis

To ensure synthetic efficiency, we utilize a disconnection strategy that prioritizes the formation of the heterocyclic core prior to N-alkylation. This approach avoids the potential regioselectivity issues associated with alkylating the aminophenol precursor early in the sequence.

Retrosynthesis Target This compound (Target Molecule) Intermediate 7-Chloro-2H-1,4-benzoxazin-3(4H)-one (Lactam Intermediate) Target->Intermediate N-Alkylation (C-N Disconnection) Precursor 5-Chloro-2-aminophenol (Starting Material) Intermediate->Precursor Cyclization/Acylation (C-O & C-N Bond Formation) Reagent1 Chloroacetyl Chloride Reagent2 Methyl Iodide (MeI)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the benzoxazinone core followed by N-methylation.

Experimental Protocols

Stage 1: Cyclization to 7-Chloro-2H-1,4-benzoxazin-3(4H)-one

This step involves the N-acylation of 5-chloro-2-aminophenol followed by base-mediated intramolecular O-alkylation. While this can be performed in two steps, a "one-pot" procedure using a mild base in an aprotic solvent is preferred for efficiency.

Reagents:

  • 5-Chloro-2-aminophenol (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetone (Anhydrous) or 2-Butanone (MEK) for higher reflux temp.

Protocol:

  • Setup: Charge a round-bottom flask with 5-chloro-2-aminophenol (10.0 mmol) and anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (25.0 mmol) to the solution. The mixture will appear as a suspension.
    
  • Acylation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (12.0 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate amide (non-cyclized) may appear initially but should convert to the cyclized product.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the filtrate under reduced pressure.
  • Purification: Triturate the resulting solid with cold water to remove residual salts/acid. Filter and recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Key Data Point:

Parameter Value
Typical Yield 75–85%
Melting Point 188–192°C (Lit. analogs ~190°C)

| Appearance | Off-white to pale grey solid |

Stage 2: N-Methylation to this compound

The lactam nitrogen is nucleophilic enough to be alkylated by methyl iodide in the presence of a weak base.

Reagents:

  • 7-Chloro-2H-1,4-benzoxazin-3(4H)-one (from Stage 1) (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide)

Protocol:

  • Dissolution: Dissolve the Stage 1 intermediate (5.0 mmol) in DMF (15 mL).

  • Deprotonation: Add

    
     (10.0 mmol) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (7.5 mmol) dropwise. Safety: MeI is a suspected carcinogen; use a fume hood.

  • Reaction: Stir at room temperature for 3 hours. If reaction is sluggish, warm to 50°C. Monitor TLC for the disappearance of the N-H starting material (which is more polar than the N-Me product).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate immediately.

  • Isolation: Filter the solid, wash copiously with water to remove DMF.

  • Purification: Recrystallize from Methanol or Ethyl Acetate/Hexane.

Key Data Point:

Parameter Value
Typical Yield 85–92%
Melting Point 95–98°C

|


H NMR (CDCl

)
|

3.38 (s, 3H, N-Me), 4.62 (s, 2H, O-CH

), 6.9-7.1 (m, 3H, Ar-H) |

Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting. The formation of the benzoxazinone ring proceeds via an Acylation-Alkylation sequence.

Mechanism Step1 Nucleophilic Attack (Amine on Acyl Chloride) Step2 Amide Formation (Intermediate A) Step1->Step2 - HCl Step3 Base Deprotonation (Phenol -OH) Step2->Step3 + K2CO3 Step4 Intramolecular SN2 (Ring Closure) Step3->Step4 Cyclization Step5 N-Deprotonation (Lactam N-H) Step4->Step5 + Base Step6 N-Methylation (SN2 on MeI) Step5->Step6 + MeI

Figure 2: Mechanistic pathway. The critical step is the intramolecular SN2 displacement of the chloride by the phenoxide ion.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Stage 1 Hydrolysis of Chloroacetyl chlorideEnsure acetone is anhydrous; keep temperature at 0°C during addition.
Incomplete Cyclization Weak base / Low TempSwitch solvent to MEK (higher BP) or use refluxing Toluene with

.
O-Methylation (Stage 2) Ambident nucleophile (Lactam)Use a non-polar solvent or softer base (

). However, N-alkylation is thermodynamically favored for lactams.
Sticky Product Residual DMFWash the precipitate with water thoroughly (at least 3x volumes).

Safety Considerations (HSE)

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns. Handle only in a functioning fume hood.

  • Methyl Iodide (MeI): Volatile, toxic, and a suspected carcinogen. Use gloves and avoid inhalation.

  • Waste Disposal: Aqueous waste from Stage 2 contains DMF and Iodides; dispose of according to halogenated organic waste protocols.

References

  • Shridhar, D. R., et al. (1982).[1] "A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones." Organic Preparations and Procedures International, 14(3), 195-197.[1]

  • Calvino, V., et al. (2014). "Microwave-assisted synthesis of 1,4-benzoxazin-3-ones." Journal of Chemistry, 2014, Article ID 496836.

  • BenchChem. (2025). "Application Notes and Protocols for Cyclization Reactions." BenchChem Technical Library.

  • Sigma-Aldrich. (n.d.).[2] "2H-1,4-Benzoxazin-3(4H)-one Product Data."

Sources

one-pot synthesis of 4-substituted 1,4-benzoxazin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic One-Pot Synthesis of 4-Substituted 1,4-Benzoxazin-3-ones

Executive Summary

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as the core for hydroxamic acid agonists, potassium channel openers, and antifungal agents (e.g., hydroxamic acid derivatives from Secale cereale). Traditional synthetic routes often suffer from multi-step procedures (e.g., nitration/reduction/cyclization) or harsh conditions that limit functional group tolerance.

This Application Note details three distinct, high-efficiency one-pot protocols for synthesizing 4-substituted 1,4-benzoxazin-3-ones. These methods are selected to cover the spectrum of modern synthetic needs:

  • Protocol A (The "Robust" Method): Copper-Catalyzed Cascade Cyclization (Best for diversity of substituents).

  • Protocol B (The "Green" Method): Deep Eutectic Solvent (DES) Mediated Synthesis (Best for sustainability and scale).

  • Protocol C (The "Metal-Free" Method): Tandem Condensation in Ethanol (Best for cost-efficiency).

Strategic Selection Guide

Before initiating synthesis, select the protocol that aligns with your starting materials and downstream requirements.

ProtocolSelection Start Select Starting Material Halophenol 2-Halophenols Start->Halophenol Aminophenol 2-Aminophenols Start->Aminophenol ProtoA Protocol A: Cu-Catalyzed Cascade Halophenol->ProtoA Need diverse N-substituents ProtoB Protocol B: Deep Eutectic Solvent Aminophenol->ProtoB Green Chemistry/ No Catalyst ProtoC Protocol C: Metal-Free Tandem Aminophenol->ProtoC Aldehyde/Keto Precursors

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and project constraints.

Protocol A: Copper-Catalyzed Cascade Synthesis

Principle: This method utilizes a cascade reaction involving a nucleophilic substitution followed by a Copper(I)-catalyzed intramolecular Ullmann-type


 coupling. It is particularly powerful because it starts from stable 2-halophenols and 2-chloroacetamides.

Mechanism:

  • Base-mediated

    
    -alkylation of the phenol.
    
  • Oxidative addition of Cu(I) to the aryl halide.

  • Intramolecular amine coordination and reductive elimination to form the

    
     bond.
    

Reagents & Equipment:

  • Substrate: 2-Iodophenol or 2-Bromophenol (1.0 equiv).

  • Coupling Partner:

    
    -substituted-2-chloroacetamide (1.2 equiv).
    
  • Catalyst: CuI (10 mol%).[1]

  • Ligand: 1,10-Phenanthroline (20 mol%) (Optional but recommended for bromides).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 90–110 °C, Sealed Tube.

Step-by-Step Protocol:

  • Charge: In a dried screw-cap reaction tube equipped with a magnetic stir bar, add 2-halophenol (1.0 mmol),

    
    -substituted-2-chloroacetamide (1.2 mmol), CuI (19 mg, 0.1 mmol), and 
    
    
    
    (652 mg, 2.0 mmol).
    • Note: If using 2-bromophenol, add 1,10-phenanthroline (36 mg, 0.2 mmol) at this stage.

  • Inert: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvate: Add anhydrous 1,4-dioxane (3.0 mL) via syringe under Argon flow.

  • React: Seal the tube and heat the mixture to 100 °C in an oil bath for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The intermediate

      
      -alkylated product may appear transiently.
      
  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with brine (2 × 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Validation Data:

  • Yield: Typically 80–95% for iodo-precursors; 60–85% for bromo-precursors.

  • Scope: Tolerates electron-withdrawing groups (EWGs) on the phenol ring (e.g.,

    
    , 
    
    
    
    ) and various alkyl/aryl groups on the nitrogen.

Protocol B: Green Synthesis in Deep Eutectic Solvents (DES)

Principle: Deep Eutectic Solvents (e.g., Choline Chloride/Urea) act as both solvent and catalyst. The hydrogen-bonding network of the DES activates the carbonyl of the ester and facilitates the nucleophilic attack of the amine, eliminating the need for hazardous organic solvents and metal catalysts.

Reagents & Equipment:

  • Substrate: 2-Aminophenol (1.0 equiv).

  • Reagent: Ethyl bromoacetate or 2-bromoalkanoate (1.1 equiv).

  • Solvent/Catalyst: Choline Chloride:Urea (1:2 molar ratio).

  • Conditions: 60 °C, Open air or loosely capped.

Step-by-Step Protocol:

  • DES Preparation: Mix Choline Chloride (1.0 g) and Urea (0.86 g) in a beaker. Heat to 80 °C with stirring until a clear, homogeneous liquid forms (approx. 10–15 min). Cool to 60 °C.

  • Charge: Add 2-aminophenol (1.0 mmol) and ethyl bromoacetate (1.1 mmol) directly to the DES melt.

  • React: Stir the mixture at 60 °C. The reaction is typically rapid (20–60 minutes).

    • Observation: The mixture remains homogeneous.

  • Quench: Add water (5 mL) to the reaction mixture. The DES will dissolve in water, causing the organic product to precipitate or oil out.

  • Isolation:

    • Solids: Filter the precipitate, wash with water (3 × 5 mL), and dry.

    • Oils: Extract with minimal EtOAc, dry over

      
      , and concentrate.
      
  • Recrystallization: Most products obtained via this route are pure enough for use (

    
    ) but can be recrystallized from EtOH if necessary.
    

Advantages:

  • Atom Economy: High.[2]

  • Sustainability: Biodegradable solvent, no heavy metals.

  • Scalability: Easily scaled to gram-quantities without safety concerns regarding pressure or toxicity.

Protocol C: Transition-Metal-Free Tandem Reaction

Principle: This method leverages the reactivity of


-aminocarbonyls or the condensation of 2-aminophenol with glyoxal derivatives/keto-esters in ethanol. It relies on a tandem imine formation/cyclization sequence.

Reagents & Equipment:

  • Substrate: 2-Aminophenol (1.0 equiv).

  • Reagent: Ethyl glyoxalate (or

    
    -keto ester) (1.2 equiv).
    
  • Solvent: Ethanol (Absolute).

  • Conditions: Reflux (78 °C).

Step-by-Step Protocol:

  • Charge: Dissolve 2-aminophenol (1.0 mmol) in Ethanol (5 mL).

  • Add Reagent: Add Ethyl glyoxalate (solution in toluene often used, 1.2 mmol) dropwise.

  • Reflux: Heat to reflux for 3–5 hours.

    • Mechanism:[1][2][3][4][5][6] Formation of the hemiaminal/imine intermediate followed by intramolecular lactamization.

  • Work-up: Cool to room temperature.

  • Crystallization: The product often crystallizes directly from the cooling ethanol solution. Filter and wash with cold ethanol.

Mechanistic Insight & Troubleshooting

Mechanistic Pathway (Protocol A)

The success of Protocol A relies on the specific order of events. If the


 coupling occurs before 

-alkylation (rare, but possible with different ligands), the yield drops. The use of

is critical because the Cesium effect (solubility and "naked" anion) promotes the initial

-alkylation step.

Mechanism Step1 Precursor: 2-Halophenol + 2-Chloroacetamide Step2 Step 1: O-Alkylation (Base-mediated substitution) Step1->Step2 Cs2CO3, Dioxane Step3 Intermediate: 2-(2-halophenoxy)acetamide Step2->Step3 Step4 Step 2: Oxidative Addition (Cu(I) inserts into Ar-X bond) Step3->Step4 CuI, Ligand Step5 Step 3: Reductive Elimination (Formation of C-N bond) Step4->Step5 Final Product: 1,4-Benzoxazin-3-one Step5->Final

Figure 2: Mechanistic cascade for the Copper-catalyzed synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete

-alkylation.
Ensure

is dry. Switch solvent to DMF to increase nucleophilicity (but watch for side reactions).
Catalyst Poisoning Sulfur or amine impurities.Use high-purity precursors. Increase CuI loading to 15 mol%.
Oiling out (Protocol B) Product melting point < 60 °C.Cool reaction to 4 °C and scratch vessel wall to induce crystallization.
Side Products (Protocol C) Hydrolysis of ester.Ensure ethanol is dry. Avoid excess water in the workup if product is sensitive.

References

  • Zuo, D., et al. (2008). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides.[7][8][9] The Journal of Organic Chemistry, 73(19). Link

  • Sharifi, A., et al. (2023).[6] Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc, 2023(viii), 202312149. Link

  • Dai, W., et al. (2009). An Efficient Cascade Synthesis of Various 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Halo-amides Catalyzed by CuI. Organic & Biomolecular Chemistry, 7, 4067-4073.[1] Link

  • Liu, Y., et al. (2016). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 40. Link

Sources

Application Note and Protocol for the Cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazinone Scaffold

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among these, the 2H-benzo[b][1][2]oxazin-3(4H)-one core structure is of significant interest due to its presence in a variety of biologically active molecules.[3][4] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including muscle relaxant, antifungal, and antineoplastic properties.[4][5][6] The intramolecular cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is a direct and efficient method for the synthesis of 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, a key intermediate for the development of novel therapeutics. This document provides a detailed protocol and mechanistic insights for this important transformation.

Reaction Principle: An Intramolecular Williamson Ether Synthesis

The cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide proceeds via an intramolecular Williamson ether synthesis.[7][8][9][10] This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[8][10]

Mechanism Breakdown:

  • Deprotonation: In the presence of a suitable base, the acidic proton of the phenolic hydroxyl group is abstracted, forming a phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom.[11]

  • Intramolecular Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the adjacent chloroacetamide side chain. This attack occurs from the backside of the carbon-chlorine bond, characteristic of an SN2 mechanism.[8]

  • Ring Closure and Product Formation: The nucleophilic attack results in the displacement of the chloride ion (a good leaving group) and the formation of a new carbon-oxygen bond, leading to the closure of the six-membered heterocyclic ring and the formation of the desired 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

The overall transformation is an efficient method for constructing the benzoxazinone ring system from a readily accessible acyclic precursor.

Visualizing the Reaction Pathway

Intramolecular Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack cluster_2 Step 3: Ring Closure and Product Formation start 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide phenoxide Phenoxide Intermediate start->phenoxide + Base base Base (e.g., K2CO3) phenoxide_intermediate Phenoxide Intermediate attack Nucleophilic Attack transition_state Transition State phenoxide_intermediate->transition_state Intramolecular transition_state_2 Transition State product 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one leaving_group Chloride Ion (Cl-) transition_state_2->product Ring Closure transition_state_2->leaving_group Leaving Group Departure

Figure 1: Proposed mechanism for the base-mediated cyclization.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.[3]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide34763-73-0C8H7Cl2NO2220.05
Potassium Carbonate (anhydrous)584-08-7K2CO3138.21
N,N-Dimethylformamide (DMF, anhydrous)68-12-2C3H7NO73.09
Ethyl Acetate141-78-6C4H8O288.11
Saturated Brine SolutionN/ANaCl(aq)N/A
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04
Equipment
  • Round-bottom flask (25 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol). The use of a two-fold molar excess of the base ensures complete deprotonation of the starting material.

    • Add anhydrous N,N-dimethylformamide (DMF) (20 mL). Anhydrous conditions are crucial to prevent side reactions.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. A heating mantle or a pre-heated oil bath can be used.

    • Maintain the reflux for 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • After 90 minutes, allow the reaction mixture to cool to room temperature.

    • Pour the cooled reaction mixture into 80 mL of deionized water in a beaker and stir for 15 minutes. This step precipitates the product and dissolves the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with a saturated brine solution (10 mL) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane, to obtain a colorless solid.[2][3]

Expected Yield

The reported yield for this procedure is approximately 80% (1.46 g).[3]

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is refluxed for the specified time. Monitor by TLC to confirm the disappearance of the starting material.

    • Moisture in the reaction: Use anhydrous solvents and reagents to prevent hydrolysis of the starting material or product.

    • Insufficient base: Ensure the correct molar ratio of potassium carbonate is used for complete deprotonation.

  • Impure Product:

    • Side reactions: Overheating or prolonged reaction times may lead to decomposition or side product formation.

    • Incomplete work-up: Thoroughly wash the organic layer during extraction to remove impurities.

    • Recrystallization: If the product is not pure after the initial work-up, recrystallization is recommended.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is an irritant. Avoid contact with skin and eyes.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The intramolecular cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide using potassium carbonate in DMF is a robust and high-yielding method for the synthesis of 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. This protocol, grounded in the principles of the Williamson ether synthesis, provides a reliable pathway for accessing this valuable heterocyclic scaffold for further applications in drug discovery and development.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (n.d.).
  • US20170022172A1 - Process for the synthesis of chlorzoxazone - Google Patents. (n.d.).
  • Process for the synthesis of chlorzoxazone - Eureka | Patsnap. (2017, February 14).
  • Preparation method of chlorzoxazone - Eureka | Patsnap. (2021, December 21).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019, November 5).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
  • CN113816920A - Synthetic method of chlorzoxazone - Google Patents. (n.d.).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11).
  • CN106167471A - A kind of preparation method of chlorzoxazone - Google Patents. (n.d.).
  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review - ResearchGate. (2025, August 6).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. (2019, November 12).
  • Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. - ResearchGate. (n.d.).
  • Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. (n.d.).
  • 6 - Organic Syntheses Procedure. (n.d.).
  • The formation of haloacetamides, as an emerging class of N-DBPs, from chlor(am)ination of algal organic matter extracted from Microcystis aeruginosa, Scenedesmus quadricauda and Nitzschia palea - RSC Publishing. (n.d.).
  • Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed. (2013, September 15).
  • Synthesis of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed. (2014, May 22). Retrieved from

  • 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one - Vibrant Pharma Inc. (n.d.). Retrieved from

  • Formation and speciation of haloacetamides and haloacetonitriles for chlorination, chloramination, and chlorination followed by chloramination - PubMed. (2016, September 28).
  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.).
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products - Walsh Medical Media. (n.d.).
  • Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing). (n.d.).
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.).
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3).

Sources

Application Note: Microwave-Assisted Synthesis of 1,4-Benzoxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutic agents. Its derivatives exhibit potent antifungal, antibacterial, antithrombotic, and anticancer activities [1, 2]. Conventional synthesis methods (thermal heating) often suffer from prolonged reaction times (4–12 hours), harsh solvents (DMF/DMSO), and cumbersome workups due to the formation of oxidative byproducts.

This guide details a microwave-assisted (MW) protocol that reduces reaction times to minutes while significantly improving yield and purity.[1][2][3] By leveraging the specific dielectric heating effects of microwaves on polar transition states, researchers can achieve rapid N-alkylation and subsequent intramolecular cyclization with high atom economy.

Mechanistic Insight: Why Microwave?

The synthesis of 1,4-benzoxazin-3-ones typically involves the condensation of 2-aminophenol with


-halo esters  (e.g., ethyl bromoacetate) or chloroacetyl chloride .
The Microwave Effect

In conventional heating, energy is transferred via convection, creating thermal gradients. In MW synthesis, energy is transferred directly to the molecules via dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar solvent (Ethanol or PEG) and the polar transition state of the N-alkylation step align with the oscillating electric field, generating internal heat instantly.

  • Transition State Stabilization: The rate-determining step—often the nucleophilic attack of the amine on the

    
    -halo carbon—involves a polar transition state. MW irradiation stabilizes this state, lowering the activation energy (
    
    
    
    ) more effectively than thermal heat alone.
Reaction Mechanism Pathway

The reaction proceeds via a base-mediated


 alkylation followed by an intramolecular nucleophilic acyl substitution.

ReactionMechanism cluster_legend Reaction Phase Reactants 2-Aminophenol + Ethyl Bromoacetate Intermediate Intermediate: N-(2-hydroxyphenyl)glycine ester Reactants->Intermediate MW Irradiation SN2 Alkylation Base Base (K2CO3/Cs2CO3) Base->Intermediate Proton Abstraction TS_Cyclization Transition State: Intramolecular O-Attack Intermediate->TS_Cyclization Ring Closure Product Product: 1,4-Benzoxazin-3-one TS_Cyclization->Product - EtOH

Figure 1: Mechanistic pathway of the microwave-assisted cyclization. The dipolar nature of the intermediate makes it highly susceptible to rapid MW heating.

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (High Throughput)

Best for: Library generation and diversity-oriented synthesis.

Reagents:

  • Substrate: 2-Aminophenol (1.0 equiv)

  • Reagent: Ethyl bromoacetate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol (EtOH) or Acetone (High MW absorptivity)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 2-aminophenol (1 mmol) in 3 mL of Ethanol.

  • Addition: Add

    
     (2 mmol) followed by the dropwise addition of ethyl bromoacetate (1.1 mmol). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5–10 minutes (vs. 4-6 hours thermal reflux).

    • Stirring: High (magnetic stir bar).

  • Workup:

    • Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).

    • Pour the mixture into crushed ice. The solid product usually precipitates immediately.

    • Filter the solid, wash with cold water (2x10 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol. If oil forms, use column chromatography (Hexane:EtOAc 8:2).

Validation Point: The disappearance of the amine peak in IR (~3300-3400


) and the appearance of the lactam carbonyl peak (~1680 

) confirms cyclization.
Protocol B: Green Synthesis in Deep Eutectic Solvents (DES)

Best for: Green chemistry compliance and avoiding volatile organic solvents (VOCs).

Reagents:

  • Solvent/Catalyst: Choline Chloride:Urea (1:2 molar ratio) – Prepared by heating the mixture at 80°C until a clear liquid forms.

  • Substrate: 2-Aminophenol derivatives.

  • Reagent: 2-Bromoalkanoates.

Step-by-Step Methodology:

  • DES Preparation: Mix Choline Chloride and Urea (1:2) and heat at 80°C for 20 mins to form the DES.

  • Reaction Assembly: Add 2-aminophenol (1 mmol) and ethyl bromoacetate (1.1 mmol) directly to 2 mL of the DES in a microwave vial. No external base is required (the urea/choline network activates the nucleophile) [3].

  • Irradiation:

    • Temp: 80°C

    • Time: 5–8 minutes.

  • Workup: Add water (5 mL) to the reaction mixture. The DES dissolves in water, while the organic product precipitates.

  • Isolation: Filtration yields high-purity product (>90%) often requiring no further purification.

Data Summary: Microwave vs. Conventional

The following data highlights the efficiency gains when switching from thermal reflux to microwave irradiation for this specific scaffold.

ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A)Green MW (Protocol B - DES)
Reaction Time 4 – 8 Hours5 – 10 Minutes5 – 8 Minutes
Yield 60 – 75%85 – 94%90 – 96%
Solvent Usage High (20-50 mL)Low (2-3 mL)Minimal/Recyclable
Energy Efficiency Low (Convection loss)High (Direct coupling)High
Purity (Crude) Moderate (Oxidation byproducts)High (Cleaner profile)Very High

Experimental Workflow Diagram

This workflow ensures reproducibility and safety during the synthesis process.

Workflow Start Start: Reagent Weighing Mix Dissolve in Solvent (EtOH or DES) Start->Mix Load Load into MW Vial Add Base/Catalyst Mix->Load MW_Step MW Irradiation (100°C, 5-10 min) Load->MW_Step Check TLC Monitoring (Hex:EtOAc 7:3) MW_Step->Check Check->MW_Step Incomplete (+2 min) Workup Precipitation in Ice Water & Filtration Check->Workup Complete Purify Recrystallization (if purity < 95%) Workup->Purify End Final Product Analysis (NMR, IR, MP) Purify->End

Figure 2: Operational workflow for the microwave-assisted synthesis of 1,4-benzoxazin-3-ones.

References

  • Zhimomi, B. K., et al. (2024).[2][4] Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc.

  • Bi, Y., et al. (2023).[5] Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PubMed Central (PMC).

  • Sharifi, A., et al. (2023).[2][6] Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc.

  • Shinde, A., et al. (2020). Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity. Organic Communications.

Sources

Application Note: Solvent Selection for Benzoxazinone Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in drug discovery, serving as a core for serine protease inhibitors, anticoagulants, and antimicrobials.[1] However, its purification presents a distinct physicochemical paradox: the heterocyclic ring is lipophilic, necessitating organic solvents, yet it is electrophilic at the C4 position, making it susceptible to solvolysis (ring-opening) in protic media.[1] This guide outlines a logic-driven solvent selection strategy that prioritizes hydrolytic stability over simple solubility, ensuring high recovery yields and polymorphic control.[1]

Part 1: The Physicochemical Challenge

The Stability vs. Solubility Trade-off

The primary failure mode in benzoxazinone recrystallization is not insolubility, but solvolysis . The 3,1-benzoxazin-4-one ring is essentially a cyclic mixed anhydride/imidate.[1] In the presence of nucleophilic solvents (water, alcohols, amines) and heat, the ring opens to form N-acyl anthranilic acid derivatives (esters or amides).[1]

  • The Trap: Ethanol is often cited in academic literature for stable derivatives (e.g., 2-phenyl variants).[1] However, for electron-deficient or sterically strained derivatives, boiling ethanol causes significant degradation.[1]

  • The Solution: Prioritize Dipolar Aprotic or Non-polar solvent systems unless stability data confirms resistance to alcoholysis.

Solvent Class Suitability Matrix[1]
Solvent ClassExamplesSuitabilityRisk ProfileApplication Note
Alcohols Ethanol, IPAConditional High (Solvolysis)Use only for verified stable derivatives.[1] Must be anhydrous.
Esters Ethyl Acetate, IPMHigh LowExcellent balance of polarity.[1] Preferred first-line solvent.[2]
Aromatics Toluene, XyleneHigh LowGood for high-melting analogs.[1] Slow evaporation aids crystal growth.
Alkanes Heptane, HexaneAntisolvent LowUse in conjunction with EtOAc or Toluene to force precipitation.[1]
Chlorinated DCM, ChloroformLow N/AToo volatile for effective thermal gradients; toxicity concerns.[1]
Water WaterForbidden CriticalCauses hydrolysis to N-acyl anthranilic acids.[1]

Part 2: Solvent Screening Strategy

Do not guess. Use the "Divide and Conquer" screening workflow to categorize your specific derivative.

The Screening Workflow (Logic Diagram)

SolventScreening Start Crude Benzoxazinone StabilityTest Micro-Stability Test (5mg in 0.5mL EtOH @ 60°C for 1h) Start->StabilityTest CheckTLC Check TLC/LCMS StabilityTest->CheckTLC IsStable Degradation > 5%? CheckTLC->IsStable RouteA Route A: Aprotic System (Hydrolysis Sensitive) IsStable->RouteA Yes (Unstable) RouteB Route B: Protic System (Stable Scaffold) IsStable->RouteB No (Stable) SolventA1 Primary: Ethyl Acetate Antisolvent: Heptane RouteA->SolventA1 SolventA2 Primary: Toluene Antisolvent: None (Cooling only) RouteA->SolventA2 SolventB1 Ethanol (Anhydrous) RouteB->SolventB1 SolventB2 IPA / Water (95:5) *Only if highly stable RouteB->SolventB2

Figure 1: Decision tree for selecting the solvent system based on hydrolytic stability.

Part 3: Experimental Protocols

Protocol A: The "Safe" Method (Ethyl Acetate/Heptane)

Recommended for: New chemical entities (NCEs), electron-deficient rings, and scale-up.[1]

Materials:

  • Crude Benzoxazinone

  • Ethyl Acetate (HPLC Grade, dried)

  • n-Heptane (HPLC Grade)

  • Reflux condenser, magnetic stir bar, oil bath.[1]

Step-by-Step:

  • Saturation: Place 1.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in 2 mL increments while heating to reflux (approx. 77°C).

  • Dissolution: Continue adding EtOAc until the solid just dissolves. If solution is colored/dirty, add activated carbon (5 wt%), stir for 5 mins, and hot-filter through Celite.

  • The "Cloud Point": Maintain reflux. Add n-Heptane dropwise until a persistent turbidity (cloudiness) appears.

  • Back-off: Add just enough EtOAc (approx. 0.5 - 1 mL) to clear the solution again.

  • Controlled Cooling:

    • Turn off heat. Let the flask sit in the oil bath as it cools to ambient temperature (slow cooling prevents oiling out).

    • Once at RT, move to 4°C fridge for 4 hours.

  • Harvest: Filter crystals via vacuum filtration. Wash with cold 1:3 EtOAc:Heptane.

Protocol B: High-Temperature Recrystallization (Toluene)

Recommended for: Highly crystalline, high-melting point derivatives (>150°C).[1]

  • Slurry: Suspend crude solid in Toluene (5 mL/g) at room temperature.

  • Heat: Heat to reflux (110°C). Toluene has a high boiling point, often allowing dissolution of stubborn solids.[1]

  • Concentration: If fully dissolved, distill off Toluene until crystals just begin to nucleate on the glass wall.

  • Seeding: Remove from heat. When temp reaches ~90°C, add a "seed crystal" of pure product if available.[1]

  • Crystallization: Allow to cool to RT undisturbed. Toluene promotes large, well-formed prisms due to slow viscosity changes.[1]

Part 4: Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product comes out of solution as a sticky oil droplets instead of crystals. Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the impurity profile is too high.[1] Remedy:

  • Lower the Temperature: Do not saturate at reflux. Saturate at 50°C.

  • Seed Aggressively: Add seed crystals at the first sign of cloudiness.

  • Change Solvent: Switch from EtOAc/Heptane to Isopropyl Acetate (IPM) . IPM has a higher boiling point and slightly different lipophilicity, often resolving oiling issues.[1]

Polymorphism Control

Benzoxazinones can exist in multiple crystal forms.

  • Kinetic Form: Fast cooling (Ice bath)

    
     Often needles, lower melting point, higher solubility.[1]
    
  • Thermodynamic Form: Slow cooling (Ambient)

    
     Prisms/blocks, higher melting point, stable.[1]
    
  • Recommendation: For drug development, always target the Thermodynamic Form using Protocol A with slow cooling (0.5°C/min).

References

  • Synthesis and Cyclization Mechanisms

    • Mechanisms of anthranilic acid cycliz
    • Citation: Soliman, M. H., et al. (2022).[1] "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety." Afinidad, 79(597), 441-446.[1]

  • Hydrolytic Stability

    • Kinetics of ring opening in benzoxazinone deriv
    • Citation: Macías, F. A., et al. (2006).[1] "Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues." Journal of Agricultural and Food Chemistry, 54(4), 1365–1371.[1]

  • General Recrystallization Methodologies

    • Solubility data and solvent effects on benzamide/benzoxazine deriv
    • Citation: Zhang, C., et al. (2018).[1] "Solubility of three types of benzamide derivatives in toluene, ethyl acetate..." Journal of Chemical & Engineering Data.

  • Cathepsin G Inhibitors (Application Context)

    • Use of 4H-3,1-benzoxazin-4-one derivatives in drug design.[1]

    • Citation: Psarra, A., et al. (2025).[1] "Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G." Current Medicinal Chemistry.

Sources

Application Notes and Protocols for the Preparation of Bioactive Benzoxazinone Analogs for Agrochemical Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Benzoxazinones in Agriculture

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in the field of agrochemical research.[1][2][3] Naturally occurring in a variety of gramineous plants such as wheat, maize, and rye, these compounds serve as a crucial component of the plants' defense mechanisms against herbivores, pathogens, and competing plants.[4][5][6][7][8] The inherent biological activity of the benzoxazinone scaffold makes it a privileged structure for the development of novel herbicides, insecticides, and fungicides.[2][9][10] This guide provides a comprehensive overview of the synthesis of bioactive benzoxazinone analogs and detailed protocols for their subsequent agrochemical screening, designed to empower researchers in the discovery of next-generation crop protection agents.

The core structure of benzoxazinones can be broadly categorized into two main isomers: the 1,4-benzoxazin-3-one and the 1,3-benzoxazin-4-one skeletons. Both isomers and their derivatives have demonstrated a wide spectrum of biological activities. For instance, natural benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) are well-documented for their allelopathic, insecticidal, and antimicrobial properties.[2][4][11][12][13] Synthetic modifications of these natural scaffolds have led to the discovery of analogs with enhanced potency and selectivity, highlighting the vast potential for chemical optimization.[4][12]

This document is structured to provide not just a set of instructions, but a deeper understanding of the principles guiding the synthesis and evaluation of these promising agrochemical candidates. We will delve into the rationale behind the selection of synthetic routes, the importance of structure-activity relationship (SAR) studies, and the practical execution of bioassays to identify lead compounds.

Part 1: Synthesis of Bioactive Benzoxazinone Analogs

The synthetic versatility of the benzoxazinone core allows for the introduction of a wide array of functional groups, enabling the exploration of chemical space to optimize biological activity. Below, we detail robust and adaptable protocols for the synthesis of two key classes of benzoxazinone analogs: 2-aryl-1,3-benzoxazin-4-ones and functionalized 1,4-benzoxazin-3-ones.

Synthesis of 2-Aryl-1,3-Benzoxazin-4-ones via Condensation of Anthranilic Acids and Aromatic Aldehydes

The synthesis of 2-aryl-1,3-benzoxazin-4-ones is a cornerstone in the exploration of this isomer class. A common and effective method involves the condensation of an anthranilic acid with an aromatic aldehyde, followed by cyclization.[14][15] This approach is favored for its operational simplicity and the commercial availability of a wide range of starting materials.

Causality of Experimental Choices:

  • Anthranilic Acid Derivatives: The choice of substituted anthranilic acids allows for the introduction of various functionalities onto the benzene ring of the benzoxazinone core, which can significantly influence bioactivity.

  • Aromatic Aldehydes: The use of diverse aromatic aldehydes enables the exploration of the impact of the 2-aryl substituent on the compound's biological profile.

  • Acetic Anhydride: This reagent serves a dual purpose: it acts as a dehydrating agent to facilitate the cyclization and can also lead to the formation of an N-acetyl intermediate, which readily cyclizes.[14]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted anthranilic acid (1.0 eq.), the aromatic aldehyde (1.1 eq.), and acetic anhydride (3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir vigorously until a solid precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the desired 2-aryl-1,3-benzoxazin-4-one.[16]

Data Presentation: Representative Synthesis of 2-Aryl-1,3-Benzoxazin-4-ones

EntryAnthranilic AcidAromatic AldehydeProductYield (%)
1Anthranilic acidBenzaldehyde2-Phenyl-4H-3,1-benzoxazin-4-one85
25-Chloroanthranilic acid4-Chlorobenzaldehyde6-Chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one82
35-Nitroanthranilic acid4-Methoxybenzaldehyde6-Nitro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one78

Workflow for the Synthesis of 2-Aryl-1,3-Benzoxazin-4-ones

G cluster_start Starting Materials cluster_workup Work-up & Purification start1 Substituted Anthranilic Acid reaction Condensation & Cyclization start1->reaction start2 Aromatic Aldehyde start2->reaction reagents Acetic Anhydride Reflux (140°C, 2-4h) reagents->reaction workup1 Precipitation in Ice Water reaction->workup1 workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product 2-Aryl-1,3-benzoxazin-4-one workup3->product

Caption: Synthetic workflow for 2-aryl-1,3-benzoxazin-4-ones.

Synthesis of Functionalized 1,4-Benzoxazin-3-ones

The 1,4-benzoxazin-3-one scaffold is prevalent in naturally occurring bioactive compounds. A versatile synthetic route to access analogs of this class involves the reaction of a 2-aminophenol with an α-halo ester, followed by cyclization.[17]

Causality of Experimental Choices:

  • 2-Aminophenol Derivatives: The choice of substituted 2-aminophenols allows for the introduction of diverse functional groups onto the aromatic ring of the benzoxazinone.

  • α-Halo Esters: Reagents like ethyl bromoacetate are commonly used to introduce the two-carbon unit required for the formation of the oxazinone ring.

  • Base: A base such as potassium carbonate is used to deprotonate the phenolic hydroxyl and the amino groups of the 2-aminophenol, facilitating the nucleophilic substitution reaction.

Experimental Protocol:

  • N-Alkylation: To a solution of the substituted 2-aminophenol (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (2.5 eq.). Stir the mixture at room temperature for 30 minutes. Add the α-halo ester (e.g., ethyl bromoacetate) (1.1 eq.) dropwise and heat the reaction mixture to reflux for 6-8 hours.

  • Cyclization: After the N-alkylation is complete (monitored by TLC), cool the reaction mixture. The cyclization to the 1,4-benzoxazin-3-one can often be induced by heating in a high-boiling point solvent like diphenyl ether or by treatment with a base like sodium ethoxide in ethanol.

  • Work-up and Purification: After cyclization, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Synthesis of 1,4-Benzoxazin-3-ones

Entry2-Aminophenolα-Halo EsterProductYield (%)
12-AminophenolEthyl bromoacetate2H-1,4-Benzoxazin-3(4H)-one75
24-Chloro-2-aminophenolEthyl chloroacetate7-Chloro-2H-1,4-benzoxazin-3(4H)-one72
34-Methoxy-2-aminophenolEthyl bromoacetate7-Methoxy-2H-1,4-benzoxazin-3(4H)-one70

Part 2: Agrochemical Screening Protocols

Once a library of benzoxazinone analogs has been synthesized, the next critical step is to evaluate their biological activity. The following protocols are designed to assess the herbicidal, insecticidal, and antifungal potential of the synthesized compounds.

Herbicidal Activity Screening

A primary screen for herbicidal activity often involves assessing the effect of the compounds on the germination and early growth of model plant species.[4][11][12] Both monocotyledonous and dicotyledonous plants should be included to determine the spectrum of activity.

Causality of Experimental Choices:

  • Model Plant Species: Wheat (Triticum aestivum) and cress (Lepidium sativum) are commonly used as representative monocot and dicot species, respectively. They are easy to grow and their response to phytotoxic compounds is well-characterized.

  • Concentration Range: A range of concentrations is tested to determine the dose-response relationship and to calculate key parameters like the IC50 (half-maximal inhibitory concentration).

  • Parameters Measured: Germination rate, root length, and shoot length are sensitive indicators of phytotoxicity.

Experimental Protocol:

  • Preparation of Test Solutions: Dissolve the synthesized benzoxazinone analogs in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with distilled water to the desired final concentrations (e.g., 10, 100, and 1000 µM). Ensure the final DMSO concentration is non-toxic to the plants (typically ≤ 0.5%).

  • Seed Germination Assay: Place a filter paper in a Petri dish and moisten it with 5 mL of the test solution. Place a defined number of seeds (e.g., 20) on the filter paper. Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark cycle).

  • Data Collection and Analysis: After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings. Calculate the percentage of inhibition for each parameter relative to a solvent control. The IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[18]

Data Presentation: Representative Herbicidal Activity Data

CompoundTarget SpeciesIC50 (µM) - Root GrowthIC50 (µM) - Shoot Growth
D-DIBOA Echinochloa crus-galli50120
APO Lepidium sativum3580
Control Herbicide VariousVariesVaries

D-DIBOA: 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one; APO: 2-aminophenoxazin-3-one[4][11][12]

Insecticidal Activity Screening

Insecticidal activity can be assessed using various methods, including contact toxicity and feeding assays. The choice of insect species will depend on the target pests of interest. The cotton leafworm (Spodoptera littoralis) is a common model for chewing insects.

Experimental Protocol (Leaf-Dip Bioassay):

  • Preparation of Test Solutions: Prepare solutions of the benzoxazinone analogs in an appropriate solvent with a surfactant to ensure even coating of the leaves.

  • Treatment of Leaves: Dip cotton leaves into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a Petri dish with a moist filter paper and introduce a set number of insect larvae (e.g., 10 third-instar larvae).

  • Data Collection and Analysis: After 24 and 48 hours, record the number of dead or moribund larvae. Calculate the percentage of mortality for each treatment. A control group with solvent-treated leaves should be included.

Antifungal Activity Screening

The antifungal activity of benzoxazinone analogs can be evaluated against a panel of economically important plant pathogenic fungi. The mycelial growth inhibition assay is a standard method for this purpose.[19]

Experimental Protocol (Mycelial Growth Inhibition Assay):

  • Preparation of Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with the test compounds at various concentrations.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Fusarium graminearum) onto the center of the amended PDA plates.

  • Incubation and Measurement: Incubate the plates at the optimal growth temperature for the fungus. Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration relative to the control.

Workflow for Agrochemical Screening

G cluster_synthesis Compound Library cluster_screening Primary Screening cluster_analysis Data Analysis & SAR synthesis Synthesized Benzoxazinone Analogs herbicidal Herbicidal Assay (Seed Germination, Root/Shoot Growth) synthesis->herbicidal insecticidal Insecticidal Assay (Leaf-Dip Bioassay) synthesis->insecticidal antifungal Antifungal Assay (Mycelial Growth Inhibition) synthesis->antifungal data Determine IC50 / LC50 Values herbicidal->data insecticidal->data antifungal->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for agrochemical screening of benzoxazinone analogs.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the agrochemical screening assays are crucial for establishing Structure-Activity Relationships (SAR). SAR studies help in understanding how different structural modifications to the benzoxazinone scaffold influence its biological activity.[4][11][12][20]

Key SAR Insights for Benzoxazinones:

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring can have a profound impact on activity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.[20]

  • Substituents at the 2- and 4-positions of 1,4-Benzoxazin-3-ones: Modifications at these positions are critical. For example, the presence of a hydroxyl group at the 4-position (hydroxamic acid) is often associated with higher bioactivity compared to the corresponding lactam (H at the 4-position).[4]

  • The 2-Aryl Substituent in 1,3-Benzoxazin-4-ones: The substitution pattern on the 2-aryl ring can significantly affect the herbicidal or insecticidal potency.

By systematically analyzing the SAR data, researchers can identify key structural features required for optimal activity and design new analogs with improved properties. This iterative process of design, synthesis, and testing is fundamental to the discovery of novel and effective agrochemical agents.

Conclusion

The benzoxazinone scaffold represents a rich source of inspiration for the development of new agrochemicals. The synthetic protocols and screening methods detailed in this guide provide a solid foundation for researchers to explore the chemical diversity of this compound class and to identify promising candidates for further development. A thorough understanding of the underlying chemical principles and biological evaluation techniques is paramount to unlocking the full potential of benzoxazinones in addressing the ongoing challenges in agriculture.

References

  • Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. G. (2006). Structure-activity relationship studies of benzoxazinones and related compounds. Phytotoxicity on Echinochloa crus-galli (L.) P. Beauv. Journal of Agricultural and Food Chemistry, 54(5), 1630-1637. [Link]

  • Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. G. (2004). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 52(21), 6402-6412. [Link]

  • Macías, F. A., Molinillo, J. M. G., Varela, R. M., & Torres, A. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 21(2), 266-275. [Link]

  • Mejías, F. J. R., Schwaiger, S., Varela, R. M., Molinillo, J. M. G., & Macías, F. A. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Agronomy, 13(7), 1694. [Link]

  • Li, Y., Wang, Y., Liu, X., & Fan, Z. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances, 13(32), 22359-22366. [Link]

  • Gontcharov, A. V., & Gontcharova, S. B. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4488. [Link]

  • Kumar, A., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4488. [Link]

  • Anonymous. (n.d.). Synthesis of 2‐Aryl‐4H‐Benzo[d][4][11]oxazin‐4‐ones. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Jamil, W., Khan, M., Chigurupati, S., & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 108–120. [Link]

  • Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. G. (2006). Structure-activity relationships of benzoxazinoids on Echinochloa crus galli (L.) P./Beauv. Introduction. CABI Digital Library. [Link]

  • Macias, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. ResearchGate. [Link]

  • Niemeyer, H. M. (2009). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 20(6), 1011-1022. [Link]

  • Dick, R. P., & Schnug, E. (2016). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Agronomy, 6(3), 44. [Link]

  • Wouters, F. C., Reichelt, M., Glauser, G., Bauer, E., Erb, M., & Gershenzon, J. (2016). Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. Current opinion in insect science, 14, 23–31. [Link]

  • Mejías, F. J. R., Schwaiger, S., Varela, R. M., Molinillo, J. M. G., & Macías, F. A. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. ResearchGate. [Link]

  • Al-Sultani, A. A. H. (2016). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. [Link]

  • Macías, F. A., et al. (2023). Natural benzoxazinones and synthetic derivatives men- tioned in this study. ResearchGate. [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved February 14, 2026, from [Link]

  • Gatzweiler, E., et al. (2015). Herbicidal benzoxazinones.
  • Sicker, D., & Schulz, M. (2002). Role of benzoxazinones in the survival strategy of plants. ResearchGate. [Link]

  • Wang, C., et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 44(37), 16043-16047. [Link]

  • Kholikova, G. S., et al. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 258, 04017. [Link]

  • Shariat, M., & Abdollahi, S. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 57. [Link]

  • El-Hashash, M. A., et al. (2019). Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. Journal of Taibah University for Science, 13(1), 819-829. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylation of 1,4-Benzoxazin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The N-methylation of 1,4-benzoxazin-3-one scaffolds is a pivotal step in the synthesis of bioactive alkaloids and pharmaceutical intermediates. The core technical challenge lies in the ambident nucleophilicity of the lactam functionality.[1] The deprotonated lactam anion resonates between the Nitrogen (N) and the Oxygen (O), leading to competition between the desired N-methylation and the undesired O-methylation (imidate formation).[1]

This guide provides a self-validating protocol to maximize N-selectivity and yield, moving beyond standard textbook conditions to leverage cation-specific effects and solvent thermodynamics.

The "Gold Standard" Protocol

Based on the "Cesium Effect" and Polar Aprotic Solvation[1]

Do not rely on sodium hydride (NaH) as a default.[1] While strong, NaH often leads to tight ion-pairing that can favor O-alkylation or ring-opening hydrolysis in the presence of trace moisture. The following protocol utilizes the Cesium Effect to generate a "naked" anion, significantly enhancing N-nucleophilicity.

Standard Operating Procedure (SOP-BM-04)
ParameterSpecificationRationale
Substrate 1,4-Benzoxazin-3-one (1.0 equiv)Starting material.
Solvent Anhydrous DMF (0.1 M - 0.2 M)High dielectric constant dissociates ion pairs; promotes N-attack.
Base Cs₂CO₃ (1.5 - 2.0 equiv) Critical: Large Cs⁺ radius creates a loose ion pair, increasing N-anion reactivity.
Reagent Methyl Iodide (MeI) (1.2 - 1.5 equiv)"Soft" electrophile matches the "soft" N-center (HSAB principle).
Temp 0°C to RTControl exotherm to prevent O-alkylation (kinetic vs thermodynamic control).
Time 2 - 4 HoursMonitor by TLC/LCMS.[1]

Step-by-Step Workflow:

  • Dissolution: Charge the reaction vessel with 1,4-benzoxazin-3-one and anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.[1]

  • Addition: Cool the mixture to 0°C. Add Methyl Iodide (MeI) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

  • Quench: Pour the mixture into ice-cold water (5x reaction volume).

  • Isolation: The N-methylated product often precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.

Mechanism & Regioselectivity Visualization

To troubleshoot effectively, one must understand the competition at the molecular level.[1] The diagram below illustrates the bifurcation between N- and O-alkylation.

Benzoxazinone_Methylation Substrate 1,4-Benzoxazin-3-one Anion_N N-Anion (Soft Nucleophile) Major Resonance Substrate->Anion_N Deprotonation Base Base (Cs₂CO₃) Base->Anion_N Promotes Anion_O O-Anion (Hard Nucleophile) Minor Resonance Anion_N->Anion_O Resonance Product_N N-Methyl Product (Thermodynamic/Desired) Anion_N->Product_N Path A: Loose Ion Pair (Cs+) Polar Aprotic Solvent Product_O O-Methyl Imidate (Kinetic/Undesired) Anion_O->Product_O Path B: Tight Ion Pair (Na+/Li+) Non-polar Solvent MeI MeI (Soft Electrophile) MeI->Product_N MeI->Product_O

Figure 1: Mechanistic bifurcation showing how the choice of base cation (Cs+) and solvent directs the pathway toward the desired N-methyl product.[1]

Troubleshooting Guides

Module A: The "O-Alkylation" Problem

Symptom: LCMS shows a peak with the correct mass but different retention time (usually faster eluting), or NMR shows a methoxy signal (~3.9-4.0 ppm) instead of an N-methyl signal (~3.3-3.4 ppm).

Root CauseTechnical ExplanationCorrective Action
Wrong Solvent Non-polar solvents (THF, Toluene) or protic solvents favor the O-anion via hydrogen bonding or tight ion pairing.Switch to DMF or DMAc. These solvents solvate the cation effectively, leaving the N-anion "naked" and reactive.[1]
Hard Electrophile Using reagents like Dimethyl Sulfate (DMS) or Methyl Triflate can sometimes increase O-alkylation due to their "harder" character compared to Iodides.[1]Switch to Methyl Iodide (MeI). Iodide is a softer leaving group, favoring reaction with the softer Nitrogen center.[1]
Small Cation Na⁺ or Li⁺ form tight coordination with the Oxygen of the amide, directing alkylation there.[1]Switch to Cs₂CO₃. The "Cesium Effect" minimizes O-coordination.[1]
Module B: Low Yield / Incomplete Reaction

Symptom: Starting material remains after 12+ hours; reaction stalls.

Root CauseTechnical ExplanationCorrective Action
Solubility Carbonate bases are poorly soluble in organic solvents, creating a heterogeneous surface reaction.Add TBAI (Tetrabutylammonium iodide). Use 10 mol% as a Phase Transfer Catalyst to shuttle carbonate into the organic phase.[1]
Moisture Water solvates the base and can hydrolyze the MeI or the benzoxazinone ring.[1]Dry Solvents. Ensure DMF is <50 ppm water.[1] Add 3Å Molecular Sieves to the reaction flask.
Stirring Heterogeneous reactions require vigorous agitation.[1]Increase RPM. Ensure a vortex is visible.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Optimization_Tree Start Start: Analyze Crude Reaction Check_Conversion Is Conversion > 90%? Start->Check_Conversion Check_Selectivity Is N/O Ratio > 20:1? Check_Conversion->Check_Selectivity Yes Low_Conv Low Conversion Check_Conversion->Low_Conv No Success Proceed to Workup Check_Selectivity->Success Yes Poor_Sel Poor Regioselectivity (O-methylation present) Check_Selectivity->Poor_Sel No Sol_Heat Action: Add 10% TBAI Increase Temp to 40°C Low_Conv->Sol_Heat Sol_Base Action: Switch Base to Cs₂CO₃ Ensure Solvent is DMF Poor_Sel->Sol_Base

Figure 2: Decision matrix for troubleshooting reaction outcomes.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/K₂CO₃ instead of DMF/Cs₂CO₃? A: You can, but expect lower yields and longer reaction times. Acetone is less polar than DMF, and K₂CO₃ is less soluble than Cs₂CO₃. If you must use this system, add 18-Crown-6 (catalytic) to sequester the Potassium ion and activate the carbonate.[1]

Q: My product is gumming out during the water quench. How do I fix this? A: This is common with N-methylated amides.[1] Do not filter the gum.[1] Instead, decant the water, dissolve the gum in Ethyl Acetate or DCM, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary.[1]

Q: Why is the reaction mixture turning dark red/brown? A: This often indicates the liberation of Iodine (I₂) from Methyl Iodide over time, or oxidation of the electron-rich aromatic ring.[1] It usually does not affect the yield.[1] Washing the organic extract with dilute Sodium Thiosulfate (Na₂S₂O₃) will remove the iodine color.[1]

Q: Is it necessary to protect the N-H before other steps? A: If you are performing lithiation or using Grignard reagents elsewhere on the molecule, yes . The lactam N-H is acidic (pKa ~14-15 in DMSO) and will quench organometallics immediately.[1] N-methylation serves as an excellent protecting group strategy here.[1]

References

  • The Cesium Effect in Organic Synthesis

    • Flessner, T., & Doye, S. (1999). Cesium Carbonate: A Powerful Base for the Alkylation of Secondary Amines.[1] Journal of Organic Chemistry.

    • Insight: Establishes the mechanistic basis for using Cs₂CO₃ to favor mono-alkyl
    • (Verified ACS Landing Page)

  • Regioselective Alkylation of Lactams

    • Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds. In The Chemistry of Amides.
    • Insight: Foundational text on the tautomeric equilibrium of amides/lactams and the factors (solvent/cation) influencing N- vs O-alkylation.[1]

  • Synthesis of 1,4-Benzoxazin-3-ones

    • Zhang, L., & Zhang, S. (2023). Efficient Ligand-Free Copper-Catalyzed Cascade Reaction...[2]. Synthesis.[1][3][4][5][6][7][8][9][10][11]

    • Insight: Provides modern context on the synthesis of the scaffold, highlighting the stability and reactivity of the 1,4-benzoxazin-3-one core.
  • Phase Transfer Catalysis in N-Alkylation

    • Halpern, M. (Phase Transfer Catalysis Communications).
    • Insight: Discusses the trade-off between using expensive Cesium bases versus Potassium bases with Phase Transfer Catalysts (like TBAI) for industrial scaling.

Sources

troubleshooting cyclization failures in benzoxazine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Benzoxazine Synthesis Support Center. This guide addresses the specific challenges of synthesizing 1,3-benzoxazine monomers via the Mannich condensation of phenols, primary amines, and formaldehyde. Unlike generic organic synthesis guides, this hub focuses on the unique competitive kinetics between ring closure (monomer formation) and ring-opening polymerization (ROP) .

Part 1: Diagnostic Triage

"My reaction failed. Where do I start?"

Before adjusting parameters, identify your specific failure mode using the diagnostic logic below.

TroubleshootingLogic Start Reaction Outcome Gel Irreversible Gel/Solid (The 'Brick') Start->Gel Heat/Acid Sludge Viscous Oil/Sludge (Low Purity) Start->Sludge Incomplete Crystals Precipitate Formed (But Wrong NMR) Start->Crystals Side Rxn ROP Premature Polymerization (ROP) Gel->ROP Temp >120°C or Acid Impurity OpenChain Open-Chain Intermediates Sludge->OpenChain Water Trapped or Low Temp Hydrolysis Hydrolysis/Reversion Crystals->Hydrolysis Acidic Workup (Silica Gel)

Figure 1: Diagnostic decision tree for identifying the root cause of synthesis failure.

Part 2: The "Golden Ratio" & Protocol

Standard Operating Procedure (SOP) for Monomer Synthesis

The most common cause of failure is incorrect stoichiometry or temperature management. Benzoxazine synthesis is a delicate balance: you must heat the mixture enough to close the oxazine ring, but not enough to trigger polymerization.

1. Stoichiometry Table
ComponentMolar RatioRole & Notes
Phenolic Derivative 1.0 eqThe nucleophilic anchor. Electron-withdrawing groups (EWGs) slow down the reaction.
Primary Amine 1.0 eqThe bridge builder. Steric hindrance here drastically affects ring closure rates.
Formaldehyde 2.1 - 2.2 eqCritical: Use excess (theoretical is 2.0). Paraformaldehyde is preferred over formalin to minimize water content.
Solvent 3-5 mL/gToluene or Xylene (for Dean-Stark water removal) or Dioxane (for homogeneous phase).
2. The Mechanism of Failure

Understanding how the ring forms is essential to fixing why it fails.

Mechanism Reactants Phenol + Amine + CH2O MannichBase Intermediate: Mannich Base (Open Chain -NH-CH2-) Reactants->MannichBase Condensation (-H2O) MannichBase->Reactants Hydrolysis (Water not removed) Benzoxazine Target: 1,3-Benzoxazine Ring (Closed) MannichBase->Benzoxazine Cyclization (Requires Heat ~80-100°C) Polymer Failure: Polybenzoxazine (ROP Network) Benzoxazine->Polymer Overheating (>120°C) or Acid Catalyst

Figure 2: The kinetic pathway. Note that the target monomer is actually a metastable intermediate before polymerization.

Part 3: Troubleshooting FAQs

Direct answers to your experimental observations.

Q1: My reaction mixture turned into an insoluble solid (gelled) inside the flask. Can I save it?

Diagnosis: Premature Ring-Opening Polymerization (ROP). The Science: Benzoxazine monomers are designed to polymerize with heat.[1][2] If your synthesis temperature exceeds the "processing window" (typically >110°C for extended periods) or if acidic impurities are present, the ring opens and crosslinks. The Fix:

  • Immediate: The batch is likely lost. Do not attempt to dissolve crosslinked thermosets.

  • Next Run:

    • Lower Temperature: Keep reflux below 100°C. If using solventless methods, active cooling is required once the exotherm starts.

    • Check Acidity: Ensure your starting phenol is not highly acidic (e.g., nitrophenols) without buffering. Avoid acidic catalysts.

Q2: NMR shows broad peaks and "messy" aromatic regions.

Diagnosis: Presence of Oligomers or Open-Chain Intermediates. The Science: If the ring doesn't close completely, you are left with "dimers with Mannich bridges" or hemiaminal species. These interact via hydrogen bonding, broadening NMR signals. The Fix:

  • Force Water Removal: Ring closure is a condensation reaction. Use a Dean-Stark trap with Toluene to physically remove water, driving the equilibrium toward the closed ring [1].

  • Increase Time, Not Heat: Extend reaction time at 80-90°C rather than increasing temperature, which risks ROP.

Q3: I purified the product on a silica gel column, but now it's decomposing.

Diagnosis: Acid-Catalyzed Hydrolysis/Ring Opening.[1][3] The Science: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to catalyze the hydrolysis of the oxazine ring back into the Mannich base or starting phenol/amine [4]. The Fix:

  • Switch Stationary Phase: Use Neutral Alumina or basic-washed silica.

  • Pre-treatment: Treat silica with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.

  • Alternative: Recrystallization (Ethanol or Acetone/Water) is often superior to chromatography for benzoxazines.

Q4: Why is my yield low (<50%) despite full conversion of starting materials?

Diagnosis: Volatility of Formaldehyde or Formation of Triazine Byproducts. The Science: Paraformaldehyde depolymerizes to gaseous formaldehyde upon heating. If your system isn't sealed or the condenser is too warm, CH₂O escapes, leaving the stoichiometry off-balance (1:1: <2). This leads to triazine formation (3 amines + 3 CH₂O) instead of benzoxazine. The Fix:

  • Excess Reagent: Use 2.2 equivalents of paraformaldehyde.

  • Process: Add paraformaldehyde in two portions: 1.5 eq at the start, and 0.7 eq after 1 hour of reflux.

Part 4: Advanced Protocols
Solventless Synthesis (Green Chemistry)

Best for: High-throughput, industrial scaling, and "Green" compliance.

Warning: This method relies on the "melt" of reactants.[1] The reaction is exothermic.

  • Mix: Phenol + Amine (1:1) at 60-80°C until a clear melt forms.

  • Add: Paraformaldehyde (2.1 eq) slowly in portions.

  • Control: The temperature will spike. Do not let it exceed 110°C.

  • Workup: Pour the hot melt into cold ethanol to precipitate the monomer or wash with basic water (NaHCO₃) to remove unreacted phenols.

Solvent-Assisted (High Purity)

Best for: Complex monomers, research-grade purity.

  • Solvent: Toluene (non-polar, azeotropes water) or Chloroform (low boiling point, safer temp).

  • Setup: Dean-Stark apparatus is mandatory for Toluene.

  • Reflux: 4-6 hours. Monitor water collection.

  • Workup: Wash organic layer with 1N NaOH (removes unreacted phenol) -> Water -> Brine. Dry over MgSO₄. Evaporate solvent.

References
  • Strategies to Enhance the Reaction Efficiency... Synthesis of 1,3-Benzoxazine Monomer. PMC/NIH. Available at: [Link]

  • Effect of phenol on the synthesis of benzoxazine. RSC Advances.[4] Available at: [Link][2][5][6]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI Polymers. Available at: [Link][2][5][7][8][9]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel). Available at: [Link][3]

  • Study on the Ring-Opening Polymerization of Benzoxazine... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reflux Conditions for Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermodynamics of Cyclization

As researchers, we often default to "reflux" as a binary state—it's either boiling or it isn't. However, in benzoxazinone synthesis, the reflux temperature is a precise thermodynamic lever.

The transformation of


-acylanthranilic acids  to 4H-3,1-benzoxazin-4-ones  is a cyclodehydration driven by entropy (releasing a small molecule, typically water or acetic acid) but hindered by enthalpy (formation of a strained heterocycle).

The Optimization Paradox:

  • Too Low (

    
    C):  The reaction undergoes kinetic trapping. You form the mixed anhydride intermediate (if using 
    
    
    
    ) or the imidoyl chloride (if using activating agents), but the ring closure step—which requires overcoming the rotational barrier of the amide bond—stalls.
  • Too High (

    
    C):  While rate increases, you risk decarboxylation of the anthranilic core, dimerization to quinazolinones (if amines are present), or polymerization of the benzoxazinone, which acts as a potent electrophile.
    

My Recommendation: Move away from "blind reflux" in acetic anhydride (


C). Instead, target a controlled activation window of 

C
using a co-solvent system or specific activating agents.

Solvent-Temperature Matrix

Use this matrix to select the optimal reflux system based on your substrate's thermal stability.

Solvent SystemReflux Temp (

C)
Mechanism TypeRecommended ForRisk Factor
Acetic Anhydride (Neat) ~138Thermal/Chemical DehydrationUnsubstituted, stable substrates.High: Charring, difficult workup, hydrolysis.
Toluene +

(1 eq)
110Azeotropic/ChemicalTemperature-sensitive aryl groups.Medium: Requires precise stoichiometry.
Toluene + Cyanuric Chloride 110Base-Catalyzed ActivationSterically hindered substrates.Low: Very mild, high yield, easy workup.
Xylene 140Thermal DehydrationHigh-barrier cyclizations (bulky R groups).High: Difficult solvent removal.
DCM/Chloroform 40-60Chemical Activation (CDI/MsCl)Highly unstable/complex pharmacophores.Low: Requires expensive activating agents.

Validated Protocol: The "Toluene-Optimized" Reflux

This protocol replaces the harsh neat acetic anhydride method with a controlled Toluene/Cyanuric Chloride system, optimizing yield and purity.

Reagents:

  • 
    -Acylanthranilic acid (1.0 equiv)
    
  • Cyanuric Chloride (1.0 equiv)

  • Triethylamine (3.0 equiv)

  • Toluene (Anhydrous, 10 volumes)

Methodology:

  • Setup: Equip a 2-neck RBF with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus.

  • Dissolution: Charge

    
    -acylanthranilic acid and toluene. Add Triethylamine dropwise at room temperature (exothermic).
    
  • Activation: Add Cyanuric Chloride in one portion. The solution may turn yellow/orange.

  • Reflux: Heat the oil bath to

    
    C  (internal temp ~
    
    
    
    C). Reflux for 2–4 hours .
    • Checkpoint: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). Look for the disappearance of the polar acid spot and appearance of the non-polar fluorescent benzoxazinone.

  • Workup: Cool to RT. Filter off the cyanuric acid byproduct (insoluble in toluene). Wash the filtrate with cold water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.

Troubleshooting Hub (FAQ)

Q1: My reaction stalls at the intermediate. I see a new spot on TLC, but it's not the product.

Diagnosis: Kinetic Trapping. You likely formed the mixed anhydride (if using


) or the 

-acyl isourea
(if using coupling agents), but the temperature was insufficient to drive the ring closure. Solution:
  • Increase bath temperature by

    
    C.
    
  • If using toluene (

    
    C), switch to xylene (
    
    
    
    C) or add a Lewis Acid catalyst (e.g.,
    
    
    ) to lower the activation energy of the cyclization.
Q2: I obtained the product, but it turned back into the starting material during filtration.

Diagnosis: Hydrolytic Instability. Benzoxazinones are cyclic anhydrides/esters. They are highly electrophilic and react rapidly with water to ring-open back to the


-acylanthranilic acid.
Solution: 
  • Quench: Do NOT use basic aqueous washes (NaOH/

    
    ) if the ring is electron-deficient; it will hydrolyze instantly.
    
  • Drying: Ensure all solvents are anhydrous.

  • Storage: Store under Argon in a desiccator.

Q3: The reaction mixture turned black/tarry.

Diagnosis: Thermal Decomposition / Polymerization.[1] Refluxing in neat acetic anhydride at


C often causes "charring" due to side reactions with the aromatic ring.
Solution: 
  • Dilution: Use the Toluene + 1 eq

    
      method. This caps the temperature at 
    
    
    
    C.
  • Atmosphere: Oxygen at high temps accelerates radical polymerization. Ensure a strict

    
     blanket.
    

Visualizations

Diagram 1: Mechanistic Pathway & Thermal Activation Points

This diagram illustrates where heat is required to overcome the energy barrier (Transition State 2).

BenzoxazinoneMechanism Start N-Acylanthranilic Acid Act Activation (Ac2O or Cyanuric Cl) Start->Act Reagent Addition Inter Intermediate (Mixed Anhydride/Active Ester) Act->Inter Kinetic Control (Fast) TS Transition State (Ring Closure) Inter->TS Heat Required (Reflux > 100°C) Prod 4H-3,1-Benzoxazin-4-one TS->Prod Cyclodehydration Byprod Byproduct (H2O / AcOH) TS->Byprod Prod->Start H2O (Hydrolysis Risk)

Caption: The critical thermal step is the conversion of the Intermediate to the Product. Insufficient heat leads to accumulation of the Intermediate.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / No Precipitate Problem->LowYield Impure Impure / Tarry Product Problem->Impure CheckTLC Check TLC (New Spot?) LowYield->CheckTLC CheckTemp Check Reflux Temp Impure->CheckTemp Stalled Stalled Reaction (Intermediate Visible) CheckTLC->Stalled Yes Hydrolysis Reverted to SM (Ring Opening) CheckTLC->Hydrolysis No (SM only) Decomp Thermal Decomposition CheckTemp->Decomp >130°C CheckWater Check Water Content Action1 Increase Temp (Switch Solvent) Stalled->Action1 Action2 Use Anhydrous Conditions Avoid Basic Workup Hydrolysis->Action2 Action3 Lower Temp (Use Cyanuric Chloride) Decomp->Action3

Caption: Logic flow for diagnosing yield and purity issues based on temperature and solvent variables.

References

  • Khajavi, M. S., & Shariat, S. M. (2005).[2] A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids.[2][3][4] Heterocycles, 65(5), 1159.

  • BenchChem Technical Support. (2025). Technical Support Center: Benzoxazinone Synthesis Troubleshooting. BenchChem Protocols.

  • Telvekar, V. N., & Chettiar, S. N. (2007). A novel system for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.[2][3][4][5] Tetrahedron Letters, 48(26), 4529-4532.

  • Srinivas, K., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules, 29(1).

Sources

Technical Support Center: Separation of 2-Methyl and 4-Methyl Benzoxazinone Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-methyl and 4-methyl benzoxazinone regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating these structurally similar compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles.

Introduction: The Challenge of Benzoxazinone Regioisomer Separation

2-methyl-4H-3,1-benzoxazin-4-one and 4-methyl-2H-1,4-benzoxazin-3(4H)-one are regioisomers that present a significant purification challenge due to their identical molecular weight and similar physicochemical properties. Their structural similarity often leads to co-elution in standard chromatographic systems and co-crystallization, making isolation of the pure desired isomer a non-trivial task. This guide provides a systematic approach to developing a robust separation strategy.

Frequently Asked Questions (FAQs)

Q1: Why are 2-methyl and 4-methyl benzoxazinone so difficult to separate?

A1: The primary challenge lies in their high degree of structural similarity. Both isomers have the same molecular formula (C9H9NO2) and molecular weight (163.17 g/mol )[1][2][3]. This results in very similar polarity, solubility profiles, and boiling points, causing them to behave almost identically under many standard separation conditions, such as silica gel column chromatography.

Q2: What is the recommended starting point for separating these isomers?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective initial approach. The subtle differences in the position of the methyl group can be exploited by specific stationary phases and mobile phase compositions to achieve baseline separation. A number of analytical methods have been reported for the separation of benzoxazinone derivatives by HPLC[4].

Q3: How can I definitively identify each isomer after separation?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, is the most reliable method for identification. The chemical environment of the methyl group and the protons on the benzoxazinone core are distinct for each isomer.

  • For 4-methyl-2H-1,4-benzoxazin-3(4H)-one , you will observe a singlet for the N-CH3 group around δ 3.0-3.5 ppm and a singlet for the O-CH2-C=O protons around δ 4.6 ppm[5].

  • For 2-methyl-4H-3,1-benzoxazin-4-one , the methyl group is attached to a chiral center, resulting in a doublet for the CH-CH3 protons, and a corresponding quartet for the methine proton. There will also be a broad singlet corresponding to the N-H proton.

Q4: Is preparative thin-layer chromatography (TLC) a viable option?

A4: While analytical TLC is crucial for method development, preparative TLC can be challenging for these specific isomers due to their typically low separation factor (α)[6][7]. If a solvent system provides a clear, albeit small, separation on an analytical plate, preparative TLC could be attempted, but it may require multiple developments to improve resolution[8]. HPLC is generally the more robust and scalable solution.

Q5: Can I use crystallization for separation?

A5: Fractional crystallization is a possibility but can be difficult due to the risk of co-crystallization. Success is highly dependent on finding a solvent system where the two isomers have significantly different solubilities[6]. This often requires extensive screening of various solvents and solvent mixtures. Acetone has been reported to be effective in precipitating the desired product in some cases[6].

Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)

This section addresses common issues encountered during the HPLC separation of 2-methyl and 4-methyl benzoxazinone.

Problem 1: Poor or No Resolution

If your chromatogram shows a single broad peak or two overlapping peaks, consider the following.

Possible Cause Recommended Solution & Rationale
Inappropriate Stationary Phase The standard C18 column may not provide sufficient selectivity. Solution: Switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase. These phases offer alternative selectivities, including π-π interactions, which can better differentiate the aromatic systems of the isomers[9][10].
Mobile Phase Too Strong/Weak An improper organic-to-aqueous ratio can cause peaks to elute too quickly (poor resolution) or too slowly (broad peaks). Solution: Perform a gradient run from 10-90% acetonitrile (or methanol) in water to determine the approximate elution percentage. Then, optimize an isocratic method around that percentage or develop a shallow gradient for improved separation[11].
Incorrect pH of Mobile Phase Although these molecules are neutral, slight pH adjustments can influence interactions with residual silanols on the stationary phase. Solution: Add 0.1% formic acid or acetic acid to the mobile phase. This can sharpen peaks and sometimes improve resolution by suppressing silanol activity[12].
Column Temperature Too High/Low Temperature affects solvent viscosity and mass transfer. Solution: Use a column oven. Systematically vary the temperature (e.g., 25°C, 30°C, 35°C, 40°C). Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention and resolution.
Problem 2: Peak Tailing

Peak tailing can compromise resolution and accurate integration.

Possible Cause Recommended Solution & Rationale
Secondary Silanol Interactions Active silanol groups on the silica backbone can interact with the polar parts of the benzoxazinone molecules, causing tailing. Solution: Use a modern, high-purity, end-capped C18 column. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.05%) to the mobile phase to block these active sites[12].
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample. The peak shape should become more symmetrical at lower concentrations[11].
Mismatched Injection Solvent If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.
Column Contamination/Void Buildup of contaminants or a void at the column inlet can disrupt the sample band. Solution: Flush the column with a strong solvent (e.g., isopropanol). If this fails, try reversing the column (check manufacturer's instructions) and flushing. If a void is suspected, the column may need to be replaced[13].
Workflow for Troubleshooting Poor HPLC Resolution

Below is a logical workflow to follow when tackling a poor separation of benzoxazinone regioisomers.

G start Start: Poor Resolution c18_check Is a standard C18 column being used? start->c18_check switch_column Switch to Phenyl-Hexyl or PFP column c18_check->switch_column Yes optimize_mp Optimize Mobile Phase c18_check->optimize_mp No switch_column->optimize_mp gradient_run Perform shallow gradient (e.g., 5-10% change over 20 min) optimize_mp->gradient_run isocratic_run Adjust isocratic %B (Acetonitrile/Methanol) gradient_run->isocratic_run temp_check Optimize Column Temperature isocratic_run->temp_check temp_vary Vary temperature (25-45°C) temp_check->temp_vary resolution_ok Resolution Achieved temp_vary->resolution_ok

Caption: Troubleshooting workflow for poor HPLC resolution.

Troubleshooting Guide: Fractional Crystallization

Problem: Oily Product or Co-crystallization of Isomers

Possible Cause Recommended Solution & Rationale
Solvent Choice Not Selective The solubilities of the two isomers are too similar in the chosen solvent. Solution: Systematically screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, isopropanol)[6]. Use small-scale vials to test solubility in hot and cold conditions. The ideal solvent will dissolve the product when hot but show poor solubility for one isomer upon cooling, while the other remains in solution.
Cooling Rate is Too Fast Rapid cooling can trap impurities and promote the crystallization of both isomers simultaneously. Solution: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a 4°C refrigerator. Slow crystal growth is key to purity.
Supersaturation is Too High A highly concentrated solution can cause both isomers to "crash out" of solution. Solution: Add slightly more solvent to the hot solution to ensure it is not overly saturated. The goal is to find a concentration where only the less soluble isomer crystallizes upon cooling.

Experimental Protocols

Protocol 1: RP-HPLC Method for Separation of Benzoxazinone Isomers

This protocol provides a starting point for method development.

  • Column Selection: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 50% B

      • 20-22 min: 50% to 90% B

      • 22-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Optimization: Based on the results of the initial gradient, develop an optimized isocratic or shallow gradient method that provides baseline resolution (Rs > 1.5) for the two isomer peaks.

Protocol 2: Fractional Crystallization Solvent Screening
  • Preparation: Place approximately 10-20 mg of the isomer mixture into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Heating and Cooling: For solvents where the sample is poorly soluble at room temperature, heat the vial gently until the solid dissolves. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observation: Observe which solvents yield crystalline material upon cooling. The ideal solvent will dissolve the mixture when hot and selectively crystallize one isomer upon cooling.

  • Analysis: Collect the crystals by filtration and analyze the purity of both the crystalline material and the remaining mother liquor by analytical HPLC or TLC.

Visualizing the Synthetic Pathway

The synthesis of the 2-methyl isomer typically involves the reaction of anthranilic acid with acetic anhydride.

G cluster_reactants Reactants cluster_products Product anthranilic Anthranilic Acid reflux Reflux anthranilic->reflux acetic_anhydride Acetic Anhydride acetic_anhydride->reflux benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one reflux->benzoxazinone Cyclization

Caption: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.[14][15]

References

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2). Available at: [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Available at: [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. Available at: [Link]

  • Molecules. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. PubMed. Available at: [Link]

  • Journal of Chemical Education. Benzoxazinone synthesis. An organic chemistry experiment. Available at: [Link]

  • Guguloth, V. (2021). SYNTHESIS OF A NOVEL DERIVATIVES OF[16][17]BENZOXAZINONE. Rasayan Journal of Chemistry, 14(1), 448-453. Available at: [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • Chemistry & Heterocyclic Corporation. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. Available at: [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available at: [Link]

  • ResearchGate. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • Bhardwaj, S. K., et al. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. ResearchGate. Available at: [Link]

  • Reddit. How to separate these regioisomers?. r/OrganicChemistry. Available at: [Link]

  • MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • Reddit. Separating Regioisomers using Preparative TLC. r/OrganicChemistry. Available at: [Link]

  • PubChem. 4-methyl-2h-1,4-benzoxazin-3(4h)-one. Available at: [Link]

  • Hichrom. Separation of 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Available at: [Link]

  • Semantic Scholar. TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Available at: [Link]

  • PMC. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available at: [Link]

  • PubChem. 2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

  • PubChem. 2h-1,4-benzoxazin-3(4h)-one, 4-methyl-7-(1-oxo-3-phenyl-2-propenyl). Available at: [Link]

  • Matrix Fine Chemicals. 2-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Available at: [Link]

  • PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Available at: [Link]

  • PMC. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. Available at: [Link]

  • Bioanalysis Zone. Chromatographic separation technologies. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]

Sources

overcoming steric hindrance in 4-position substitution of benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Overcoming Steric Hindrance in C4-Functionalization of Benzoxazines

To: Research & Development Division From: Senior Application Scientist, Heterocycle Synthesis Group Subject: Troubleshooting Guide for Sterically Demanding 4-Position Substitutions

Executive Summary: The C4-Steric Challenge

In the synthesis of 3,4-dihydro-2H-1,3-benzoxazines , the introduction of substituents at the C4 position (the benzylic carbon) is critical for creating chiral centers and increasing the diversity of bioactive scaffolds. However, this is significantly more challenging than standard Mannich condensations (which use formaldehyde to yield unsubstituted –CH₂– bridges).

When substituting formaldehyde with bulky aldehydes (R-CHO) to functionalize the C4 position, researchers frequently encounter:

  • Incomplete Ring Closure: Steric clash between the aldehyde’s R-group and the N-substituent prevents the formation of the oxazine ring.

  • Oligomerization: The intermediate Schiff base (imine) fails to cyclize and instead polymerizes.

  • Hydrolysis: The strained oxazine ring is susceptible to ring-opening in the presence of trace moisture.

This guide provides validated protocols to overcome these steric barriers using Solventless Melt Methodologies , Microwave-Assisted Synthesis , and Nucleophilic Addition Strategies .

Diagnostic Workflow: Selecting the Right Protocol

Before proceeding, identify your specific steric bottleneck using the decision tree below.

Benzoxazine_Troubleshooting Start START: Define C4-Target TargetType Target Scaffold Type? Start->TargetType Type13 3,4-dihydro-2H-1,3-benzoxazine (Benzylic C4 Substitution) TargetType->Type13 Mannich Synthesis Type31 4H-3,1-benzoxazin-4-one (Carbonyl C4 Attack) TargetType->Type31 Functionalization AldehydeBulk Is the Aldehyde Bulky? (e.g., Phenyl, t-Butyl) Type13->AldehydeBulk MethodA Protocol A: Solventless Melt (Thermodynamic Control) AldehydeBulk->MethodA High Bulk / Thermal Stable MethodB Protocol B: Microwave Irradiation (Kinetic Control) AldehydeBulk->MethodB Moderate Bulk / Speed Req NucType Nucleophile Type? Type31->NucType MethodC Protocol C: Low-Temp Grignard (Prevent Ring Opening) NucType->MethodC Grignard/Organolithium

Figure 1: Decision matrix for selecting the appropriate synthesis method based on scaffold type and steric demand.

Technical Protocols

Protocol A: Solventless Melt Synthesis (Thermodynamic Control)

Best for: 1,3-Benzoxazines with bulky C4-aryl groups where solvent reflux fails to drive equilibrium.

Mechanism: Standard solvent-based Mannich reactions often fail with bulky aldehydes because the solvent limits the reaction temperature. The "Melt Method" utilizes the reagents themselves as the solvent, allowing higher temperatures that overcome the activation energy barrier of the sterically hindered ring closure.

Step-by-Step Guide:

  • Stoichiometry: Mix Phenol (1.0 eq) , Primary Amine (1.0 eq) , and Bulky Aldehyde (2.0 eq) in a mortar.

    • Note: Use paraformaldehyde only if C4 is unsubstituted. For C4-substitution, use benzaldehyde or substituted benzaldehydes.

  • Homogenization: Grind the mixture until a homogeneous paste is formed.

  • Reaction: Transfer to a reaction vial. Heat to 110–120°C (or just above the melting point of the mixture) for 1–2 hours without solvent.

    • Critical Check: Monitor the disappearance of the imine peak via TLC.

  • Workup: Cool to room temperature. The melt will solidify. Wash with cold diethyl ether or methanol to remove unreacted aldehyde.

  • Purification: Recrystallize from ethanol.

Why this works: The absence of solvent increases the concentration of reacting species to the theoretical maximum, favoring the bimolecular ring-closure step despite steric repulsion [1].

Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Best for: Rapid library generation of C4-substituted benzoxazines and heat-sensitive substrates.

Mechanism: Microwave irradiation provides direct dielectric heating, which can accelerate the condensation of the phenol, amine, and aldehyde. This is particularly effective for overcoming the steric hindrance of ortho-substituted phenols reacting with bulky aldehydes.

Experimental Setup:

Parameter Setting
Power 300–600 W (Variable)
Temperature 90–110°C
Time 2–10 Minutes

| Solvent | Solvent-free (alumina support) or minimal Ethanol |

Procedure:

  • Adsorb the reagents (Phenol + Amine + Aldehyde) onto basic alumina or silica gel (solid support acts as a Lewis acid catalyst).

  • Irradiate in a dedicated synthesis microwave reactor for 2-minute intervals.

  • Extract the product from the solid support using dichloromethane (DCM).

  • Filter and evaporate.[1]

Data Comparison: Conventional vs. Microwave

Method Reaction Time Yield (C4-Phenyl) Steric Tolerance
Reflux (Toluene) 24 Hours 45% Low

| Microwave (SiO₂) | 8 Minutes | 88% | High |

Reference Support: Microwave thermolysis has been proven to be a high-yielding, environmentally friendly protocol for benzoxazine synthesis compared to solution phase [2].[2]

Protocol C: Nucleophilic Attack on 4H-3,1-Benzoxazin-4-ones

Best for: Functionalizing the C4-carbonyl of benzoxazinones.

The Issue: When attacking the C4 carbonyl with a Grignard reagent (R-MgX) to create a quaternary center, steric hindrance often forces the nucleophile to attack the ring-opening position or results in double-addition (forming a carbinol).

Troubleshooting Guide:

  • Temperature Control: Perform the addition at -78°C in dry THF. Low temperature favors the kinetic 1,2-addition to the C4 carbonyl over the ring-opening pathways.

  • Lewis Acid Additives: Add CeCl₃ (1.5 eq) to the Grignard reagent (organocerium reagent). This increases the nucleophilicity towards the carbonyl while suppressing basicity, reducing side reactions.

  • Alternative Route: If direct alkylation fails, convert the benzoxazinone to the quinazolinone first (using an amine), then alkylate. The quinazolinone core is more robust against ring opening.

FAQ: Troubleshooting Common Failures

Q1: I am trying to synthesize a C4-substituted 1,3-benzoxazine using a bulky amine (e.g., t-butylamine) and benzaldehyde, but I only get the Schiff base (imine). Why? A: This is a classic "arrested Mannich" reaction. The steric bulk of the t-butyl group and the phenyl ring of the aldehyde prevents the final ring closure (formation of the N-CH(R)-O bond).

  • Fix: Switch to Protocol A (Solventless Melt) . The high thermal energy can force the ring closure. Alternatively, use a less bulky amine (e.g., aniline) to form the ring, then attempt N-alkylation post-synthesis (though N-alkylation of benzoxazines is difficult).

Q2: My product decomposes during column chromatography. A: 1,3-Benzoxazines, especially those with steric strain at C4, are acid-sensitive and can hydrolyze on silica gel.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in hexane to neutralize acidic sites. Alternatively, use neutral alumina or recrystallization (preferred).

Q3: Can I use paraformaldehyde to put a substituent at C4? A: No. Paraformaldehyde generates formaldehyde (HCHO), which results in two hydrogens at C4 (unsubstituted). To put a substituent (R) at C4, you must use an aldehyde of the form R-CHO. Note that using R-CHO creates a new chiral center at C4 [3].

Q4: How do I characterize the C4-substitution? A: In 1H NMR, the C4 protons of a standard benzoxazine appear as a singlet around 4.5–5.5 ppm (O-CH2-N). If you successfully substitute C4, this signal will become a methine singlet (O-CH(R)-N) (if R is aryl) and will shift downfield. You will also see the disappearance of the AB quartet typical of the O-CH2-N bridge if the substitution renders it chiral/asymmetric.

References

  • Liu, Y. L., & Lin, Y. (2025). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Academia.edu. 3

  • ResearchGate. (2025). Synthesis of some new 3,4-dihydro-2H-1,3-benzoxazines under microwave irradiation in solvent-free conditions. ResearchGate. 2

  • Semantic Scholar. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Semantic Scholar. 4

  • Semantic Scholar. (2025). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents. Semantic Scholar. 5

Sources

Technical Support Center: Stability of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one under acidic conditions. It is structured as a direct support resource for researchers and process chemists.

Executive Summary

This compound is a bicyclic scaffold featuring a fused benzene-morpholinone ring system. Unlike its N-hydroxy analogs (e.g., DIBOA/DIMBOA) which undergo rapid ring contraction, the N-methyl variant acts primarily as a cyclic amide (lactam). Under acidic conditions, the compound is susceptible to hydrolytic ring opening , yielding a phenoxyacetic acid derivative. This guide details the degradation mechanism, troubleshooting steps for experimental loss, and optimal handling protocols.

Module 1: Stability Profile & Mechanism

Q1: What is the primary degradation pathway in acidic media?

Answer: The primary pathway is acid-catalyzed lactam hydrolysis . While the 1,4-benzoxazin-3-one core is more stable than the highly reactive 3,1-benzoxazin-4-one isomer (which behaves like a cyclic anhydride), the lactam bond (N4–C3) remains the weak point.

  • Protonation: The carbonyl oxygen at C3 is protonated, increasing electrophilicity.

  • Nucleophilic Attack: Water attacks the C3 carbonyl carbon.

  • Ring Opening: The C3–N4 bond cleaves.

  • Product Formation: The morpholinone ring opens to form 2-((5-chloro-2-(methylamino)phenoxy)acetic acid) .

Note: The ether linkage (Ar–O–C2) is generally stable under mild acidic conditions (pH > 2) but may cleave under forcing conditions (e.g., refluxing HI or HBr), though lactam hydrolysis is kinetically favored.

Q2: How does this differ from "benzoxazinone" degradation seen in literature?

Answer: Literature often refers to natural benzoxazinones (hydroxamic acids like DIBOA) or anthranilic benzoxazinones (3,1-isomers).

  • DIBOA (N-OH): Undergoes ring contraction to benzoxazolinone (BOA) via a Lossen-like rearrangement. Your compound (N-Me) cannot undergo this pathway because it lacks the N-hydroxyl group.

  • 3,1-Benzoxazin-4-one: Hydrolyzes extremely rapidly to anthranilic acid derivatives. Your compound (1,4-isomer) is significantly more robust but will still degrade over time in aqueous acid.

Visualization: Degradation Mechanism

The following diagram illustrates the specific hydrolytic pathway for the N-methyl derivative.

DegradationPathway Reactant 7-chloro-4-methyl- 2H-1,4-benzoxazin-3-one (Intact Lactam) Intermediate Tetrahedral Intermediate (Protonated) Reactant->Intermediate + H3O+ / Fast Product 2-((5-chloro-2-(methylamino) phenoxy)acetic acid) (Ring Opened) Intermediate->Product + H2O / Slow (Rate Limiting) Cleavage of N4-C3 Bond

Caption: Acid-catalyzed hydrolysis of the lactam bond leads to the irreversible formation of the amino-acid ether derivative.

Module 2: Troubleshooting Experimental Conditions

Q3: I am observing "disappearing" peaks in HPLC. Is it degradation or precipitation?

Answer: If you are running acidic HPLC (e.g., 0.1% TFA or Formic Acid), the "disappearance" is likely a retention time shift due to ring opening.

FeatureIntact CompoundDegradation Product (Ring-Opened)
Polarity Moderate (Neutral Lactam)High (Zwitterionic: COOH + NH)
HPLC RT Later eluting (e.g., 5-7 min)Early eluting (Solvent front or < 2 min)
UV Spectrum Distinct λmax (approx 250/290 nm)Shifted λmax (Phenolic/Aniline character)
Mass Spec [M+H]+ = 198/200[M+H]+ = 216/218 (+18 Da for H2O)

Diagnostic Step: Check the solvent front or early dead volume for a new peak with mass [M+18].

Q4: Can I perform reactions in acidic solvents (Acetic Acid, HCl)?

Answer:

  • Acetic Acid (Glacial): Generally Safe at Room Temperature. The lack of water prevents hydrolysis.

  • Dilute HCl/H2SO4: Unsafe for prolonged periods. Hydrolysis will occur, accelerating with heat.

  • Workup: Avoid quenching reactions into strong aqueous acid. Use a buffered quench (pH 5–7) like Ammonium Chloride or Phosphate buffer.

Q5: What is the safe pH range for storage?

Answer: Maintain pH 4.0 – 8.0 .

  • pH < 2: Rapid hydrolysis (Ring opening).

  • pH > 10: Base-catalyzed hydrolysis (Saponification).

Module 3: Analytical & Handling Protocols

Protocol: Acid Stability Challenge Test

Use this protocol to validate the stability of your specific batch before starting long-term experiments.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Challenge: Add 1 mL of 0.1 M HCl .

  • Incubation:

    • Sample A: Room Temperature (25°C) for 1 hour.

    • Sample B: Heat at 60°C for 1 hour.

  • Analysis: Inject immediately onto HPLC-MS.

    • Pass Criteria: >98% Parent peak area remaining.

    • Fail Criteria: Appearance of [M+18] peak >5%.

Storage Recommendations
  • Solid State: Store at 4°C or -20°C under desiccant. Hydrolysis requires moisture; dry solid is stable.

  • Solution: Do not store in DMSO/Water or Methanol/Water mixtures for >24 hours. Prepare fresh.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue: Loss of Purity in Acidic Media CheckMS Check LC-MS for [M+18] Peak Start->CheckMS YesMS Peak Found: Hydrolysis Confirmed CheckMS->YesMS Yes NoMS No [M+18] Peak CheckMS->NoMS No Action1 Reduce Acid Conc. Use Buffered Mobile Phase YesMS->Action1 Action2 Check Solubility/ Precipitation NoMS->Action2

Caption: Decision tree for diagnosing stability issues using Mass Spectrometry.

References

  • Structure & Properties:this compound. PubChem Compound Summary.

    • (Scaffold Reference)

  • Mechanism of Benzoxazinone Hydrolysis:Studies on the hydrolysis of benzoxazinones. Journal of the Chemical Society B.

  • Comparative Stability:Benzoxazinone-Mediated Triazine Degradation. J. Agric. Food Chem. (Discusses the reactivity of the 1,4-benzoxazin-3-one core vs N-hydroxy variants).

  • Lactam Reactivity:Hydrolytic Stability of Hydrazones and Oximes. (Contextualizes the stability of C=N and amide bonds in similar heterocycles).

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the expected 1H NMR spectrum of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one, a substituted benzoxazinone derivative. Due to the limited availability of direct experimental data for this specific molecule in public literature, we will present a predicted spectrum based on established principles of NMR spectroscopy and comparative data from structurally related analogs. This guide will further compare the predicted spectrum with published data for similar compounds to illustrate the influence of various substituents on the chemical shifts and coupling patterns.

The Structural Landscape of this compound

Before delving into the spectral analysis, it is crucial to understand the molecular structure of this compound and the expected electronic environments of its protons.

The structure consists of a bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring, which contains a lactam functionality. The key features influencing the 1H NMR spectrum are:

  • Aromatic Protons: The benzene ring is substituted with a chloro group at position 7. This will influence the electronic distribution and, consequently, the chemical shifts of the remaining aromatic protons at positions 5, 6, and 8.

  • N-Methyl Protons: The methyl group attached to the nitrogen atom at position 4 will give rise to a distinct singlet in a relatively deshielded region due to the inductive effect of the nitrogen and the adjacent carbonyl group.

  • Methylene Protons: The methylene group at position 2 of the oxazine ring is adjacent to an oxygen atom and the lactam carbonyl group. These neighboring electronegative atoms will significantly deshield these protons, causing their signal to appear at a lower field.

Predicted 1H NMR Spectrum of this compound

Based on the analysis of substituent effects and data from analogous compounds, the predicted 1H NMR spectrum of this compound in a typical deuterated solvent like CDCl3 is as follows:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-5~ 7.0 - 7.2Doublet1HThe chloro group at C7 will have a notable effect on the chemical shift of this proton.
H-6~ 6.9 - 7.1Doublet of doublets1HCoupled to both H-5 and H-8.
H-8~ 6.8 - 7.0Doublet1HThe position of this proton is influenced by the adjacent oxygen atom and the chloro group.
O-CH2-C=O~ 4.6Singlet2HThe methylene protons are expected to be a singlet due to the absence of adjacent protons. The electronegative oxygen and carbonyl group cause a significant downfield shift.
N-CH3~ 3.3Singlet3HThe methyl group on the nitrogen is deshielded by the nitrogen and the carbonyl group.

Comparative Spectral Analysis

To contextualize our predicted spectrum, let's compare it with the reported 1H NMR data of related benzoxazinone derivatives.

Case Study 1: The Unsubstituted Core - 2H-1,4-Benzoxazin-3(4H)-one

The parent compound, 2H-1,4-benzoxazin-3(4H)-one, provides a baseline for understanding the fundamental chemical shifts of the benzoxazinone core. In this molecule, the aromatic region typically displays a more complex multiplet between 6.8 and 7.1 ppm for the four aromatic protons. The methylene protons at C-2 appear as a singlet around 4.55 ppm, and the NH proton gives a broad singlet at a lower field (around 9.53 ppm in CDCl3)[1].

  • Key takeaway: The presence of the N-methyl group in our target compound eliminates the broad NH signal and introduces a new singlet around 3.3 ppm. The chloro-substituent at C-7 in our target molecule is expected to simplify the aromatic region from a complex multiplet to a more defined set of doublets and a doublet of doublets, with shifts influenced by the halogen's electronic effects.

Case Study 2: Influence of Aromatic Substitution

In a study of 2H-1,4-benzoxazin-3(4H)-one derivatives, various substitutions on the aromatic ring have been reported. For instance, in 6,8-dichloro-2-ethyl-2H-1,4-benzoxazin-3(4H)-one, the two remaining aromatic protons appear as multiplets between 7.02 and 7.22 ppm[2].

  • Key takeaway: This demonstrates how multiple electron-withdrawing substituents on the aromatic ring can shift the corresponding proton signals further downfield. Our target compound, with a single chloro group, will exhibit a less pronounced downfield shift compared to a dichloro-substituted analog.

Experimental Protocol for 1H NMR Analysis

For researchers aiming to synthesize and characterize this compound or its analogs, the following is a standardized protocol for acquiring high-quality 1H NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm[3].

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Instrumental Setup and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tuning and Shimming: Tune the probe to the correct frequency for protons and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

    • Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak[4].

Logical Workflow for Spectral Interpretation

The following diagram illustrates the systematic approach to interpreting the 1H NMR spectrum of a novel benzoxazinone derivative.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Process Data (FT, Phasing, Baseline Correction) B->C D Count Number of Signals (Chemically non-equivalent protons) C->D E Analyze Chemical Shifts (ppm) (Electronic environment) D->E F Determine Integration (Relative number of protons) E->F G Analyze Splitting Patterns (Neighboring protons) F->G H Assign Signals to Specific Protons G->H I Compare with Predicted Spectrum and Analogs H->I J Confirm Molecular Structure I->J

Sources

Comparative Guide: Mass Spectrometry Fragmentation of C9H8ClNO2 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Pharmacophores: Benzoxazinones vs. Indoline Carboxylates

Executive Summary

In drug discovery, the molecular formula C9H8ClNO2 (MW 197.62 g/mol ) represents a critical chemical space containing multiple bioactive scaffolds. For researchers engaged in impurity profiling or metabolite identification, distinguishing between structural isomers is a frequent analytical bottleneck.

This guide provides a comparative mass spectrometry (MS/MS) analysis of two high-value C9H8ClNO2 isomers:

  • 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (referred to as Benzoxazinone ): A common scaffold in anticoagulants and antimicrobials.

  • 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid (referred to as Indoline-2-COOH ): A precursor in the synthesis of kinase inhibitors.

Key Insight: While both compounds share identical monoisotopic mass (m/z 197.02), their fragmentation pathways under Collision-Induced Dissociation (CID) are distinct. The Benzoxazinone favors lactam ring contraction (neutral loss of CO), whereas the Indoline derivative is dominated by decarboxylation (neutral loss of CO₂ or HCOOH).

Chemical Profiles & Theoretical Basis
FeatureIsomer A: Benzoxazinone Isomer B: Indoline-2-COOH
Structure Type Bicyclic 6+6 Heterocycle (Lactam)Bicyclic 6+5 Heterocycle (Amino Acid)
IUPAC Name 6-chloro-2-methyl-4H-1,4-benzoxazin-3-one5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Monoisotopic Mass 197.0244 Da197.0244 Da
[M+H]⁺ m/z 198.03m/z 198.03
Primary Labile Bond Amide (Lactam) C-N / Ether C-OCarboxylic Acid C-C / Amine N-H
Key Mechanism Retro-Diels-Alder (RDA) / Ring ContractionDecarboxylation (Neutral Loss 44 Da)

Expert Commentary: The differentiation relies on the stability of the heterocyclic core. The six-membered oxazine ring in Isomer A is susceptible to ring contraction, while the five-membered pyrrolidine ring in Isomer B drives fragmentation via the exocyclic carboxylic acid group.

Experimental Protocol: LC-MS/MS Structural Elucidation

To replicate the data presented below, ensure your system meets the following criteria. This protocol is designed to be self-validating by using the chlorine isotope pattern (


) as an internal check for fragment ion identity.
Instrument Parameters (Q-TOF or Triple Quadrupole)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramped 10–40 eV.[1] Rationale: Ramping ensures capture of both labile losses (low eV) and skeletal rearrangements (high eV).

  • Desolvation Gas: Nitrogen, 800 L/hr at 400°C.

Workflow Steps
  • Direct Infusion: Infuse 1 µg/mL standards at 10 µL/min to determine optimal precursor transmission.

  • Isotope Confirmation: Verify the [M+H]⁺ cluster at m/z 198.03 and 200.03. The intensity ratio must be ~100:32.

  • MS/MS Acquisition: Select m/z 198.0 as the precursor. Apply collision energy.[2]

  • Data Filtering: Discard fragments that do not retain the chlorine signature (unless specific dechlorination pathways are being studied).

Comparative Fragmentation Analysis
Pathway A: Benzoxazinone Fragmentation

The fragmentation of the benzoxazinone scaffold is characterized by the stability of the aromatic ring and the lability of the lactam functionality.

  • Primary Event: Neutral loss of Carbon Monoxide (CO, 28 Da). The lactam carbonyl is ejected, leading to a ring contraction.

  • Secondary Event: Cleavage of the ether bridge or loss of the methyl group.

Pathway B: Indoline-2-COOH Fragmentation

The indoline derivative behaves like a cyclic amino acid.

  • Primary Event: Rapid loss of the carboxylic acid group. This can occur as a loss of HCOOH (46 Da) or CO₂ (44 Da), leaving a protonated indoline core.

  • Secondary Event: Dehydrogenation (aromatization) to form the indole cation.

Quantitative Comparison of Fragment Ions
m/z (Fragment)Benzoxazinone (Isomer A) Indoline-2-COOH (Isomer B) Structural Assignment
198.0 Precursor (100%) Precursor (20%) [M+H]⁺
180.0 < 5%15%[M+H - H₂O]⁺
170.0 High (80%) Absent[M+H - CO]⁺ (Lactam contraction)
154.0 AbsentHigh (100%) [M+H - CO₂]⁺ (Decarboxylation)
152.0 LowMedium[M+H - HCOOH]⁺
125.0 MediumLow[Chloraniline]⁺ (Skeletal breakdown)
Visualization of Fragmentation Pathways[6][8][9]

The following diagrams illustrate the mechanistic divergence between the two isomers.

Figure 1: Benzoxazinone (Lactam) Pathway

Benzoxazinone M_Plus [M+H]+ m/z 198 (Benzoxazinone) Frag_170 m/z 170 [M+H - CO]+ M_Plus->Frag_170 -CO (28 Da) Lactam Contraction Frag_142 m/z 142 Ring Cleavage M_Plus->Frag_142 -C3H4O (RDA-like) Frag_135 m/z 135 [M+H - CO - Cl]+ Frag_170->Frag_135 -Cl (35 Da)

Caption: Figure 1. Fragmentation of 6-chloro-2-methyl-2H-1,4-benzoxazin-3-one via characteristic CO loss.

Figure 2: Indoline-2-COOH (Amino Acid) Pathway

Indoline M_Plus_Ind [M+H]+ m/z 198 (Indoline-2-COOH) Frag_154 m/z 154 [M+H - CO2]+ M_Plus_Ind->Frag_154 -CO2 (44 Da) Decarboxylation Frag_152 m/z 152 [M+H - HCOOH]+ M_Plus_Ind->Frag_152 -HCOOH (46 Da) Frag_118 m/z 118 [Dechloro-Indole]+ Frag_154->Frag_118 -HCl (36 Da)

Caption: Figure 2. Fragmentation of 5-chloro-indoline-2-carboxylic acid dominated by decarboxylation.

Conclusion & Application Note

For researchers validating synthesis or analyzing metabolic stability:

  • Monitor m/z 170: The presence of this ion is diagnostic for the Benzoxazinone scaffold.

  • Monitor m/z 154: The presence of this ion (often the base peak) confirms the Indoline carboxylic acid structure.

  • Isotopic Fidelity: Always verify that the daughter ions (e.g., m/z 170 and 154) retain the chlorine isotope pattern. If the pattern is lost, the chlorine atom has been ejected, which is a secondary fragmentation event.

This differential analysis allows for the unambiguous identification of C9H8ClNO2 isomers without the need for NMR, provided the fragmentation library is established using these protocols.

References
  • Holčapek, M., et al. (2010). Fragmentation behavior of benzoxazinone derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Data for 5-Chloroindole derivatives. NIST Chemistry WebBook.

  • Silva, R. C., et al. (2018). Differentiation of isomeric indole alkaloids by ESI-MS/MS and computational chemistry. Journal of the Brazilian Chemical Society.

  • PubChem Compound Summary. (2024). CID 5791: 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information.

Sources

Spectral Fingerprinting of Benzoxazin-3-ones: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In the development of bioactive scaffolds, 1,4-benzoxazin-3-ones represent a critical structural motif, widely utilized in antithrombotic, antifungal, and anticancer therapeutics. However, a recurring analytical bottleneck exists: distinguishing the desired lactam core from its structural isomers (such as 3,1-benzoxazin-4-ones) and uncyclized precursors during synthesis.

This guide provides an objective, data-driven comparison of the infrared (IR) spectral signatures of benzoxazin-3-ones against these common "imposters." By focusing on the lactam carbonyl stretching frequency , we establish a robust diagnostic criterion for structural validation.

The Core Signal: 1,4-Benzoxazin-3-one

The defining feature of the 1,4-benzoxazin-3-one scaffold is the


-lactam carbonyl  embedded within a six-membered heteroatomic ring. Unlike simple ketones or esters, this carbonyl is subject to significant electronic modulation.
Spectral Signature[1][2][3][4][5][6][7][8][9][10][11]
  • Primary Peak:

    
      (Strong, Sharp)
    
  • Secondary Diagnostic:

    
      (Broad N-H stretch, often split due to H-bonding)
    
Mechanistic Insight: Why 1675 cm⁻¹?

The carbonyl frequency is lower than that of typical esters (


) or strained lactams due to amide resonance . The lone pair on the nitrogen atom donates electron density into the carbonyl 

-system, reducing the bond order of the

bond and lowering its vibrational frequency.[1]

Resonance cluster_0 Resonance Effects on C=O Bond Order struct1 Structure A Neutral Lactam (C=O Double Bond) struct2 Structure B Zwitterionic Form (C-O Single Bond) struct1->struct2  Resonance   Effect Result: Reduced Bond Order Lower Wavenumber (1675 cm⁻¹) struct2->Effect

Figure 1: Resonance delocalization reduces the double-bond character of the carbonyl, shifting the IR absorption to lower wavenumbers compared to lactones.

Comparative Analysis: Target vs. Alternatives

A common synthetic pitfall is the inadvertent formation of constitutional isomers or the isolation of uncyclized intermediates.[1] The table below contrasts the 1,4-benzoxazin-3-one (Target) with its primary structural alternatives.

Table 1: Diagnostic IR Peaks of Benzoxazinone Isomers
Compound ClassStructure TypeCarbonyl (

)

Key Differentiator
1,4-Benzoxazin-3-one

-Lactam

Diagnostic Zone. Lower frequency due to amide resonance.[2]
4H-3,1-Benzoxazin-4-one Lactone / Imine

High Shift. Behaves like an ester/lactone; lacks amide resonance stabilization.
Coumarin

-Pyrone

Intermediate. Conjugated lactone; higher than lactam but lower than saturated esters.
Acyclic Precursor Ester / Amine

Ester Peak. Indicates failure to cyclize (if ethyl bromoacetate is used).
Comparative Logic[1][3]
  • The "Lactone Shift": If your product absorbs above

    
    , you have likely formed the 3,1-isomer  (a lactone-like structure) rather than the desired lactam. This is a common error when the cyclization kinetics favor the kinetic product over the thermodynamic one.[1]
    
  • The "Ester Flag": A sharp peak at

    
     accompanied by two sharp spikes at 
    
    
    
    (primary amine) indicates the reaction did not proceed; you are looking at the starting material (e.g., ethyl bromoacetate + aminophenol).

Experimental Protocols

To ensure reproducibility and accurate spectral benchmarking, we recommend the following "Green Chemistry" synthesis and analysis workflow. This protocol minimizes background noise in the IR spectrum by eliminating heavy solvent residues.[1]

A. Synthesis of 2H-1,4-Benzoxazin-3(4H)-one (DES Method)

Based on the choline chloride/urea Deep Eutectic Solvent (DES) method.

  • Reagents: Mix 2-aminophenol (

    
    ) and DES (
    
    
    
    , Choline Chloride/Urea 1:2) in a round-bottom flask.
  • Activation: Stir at room temperature for 5 minutes until a homogeneous paste forms.

  • Cyclization: Add ethyl bromoacetate (

    
    ) dropwise. Stir for 1–2 hours.
    
  • Workup: Add water (

    
    ) to precipitate the product. Filter the solid.[1]
    
  • Purification: Recrystallize from ethanol/water. Do not use column chromatography for initial IR checks to avoid silica contamination bands (

    
    ).
    
B. IR Sample Preparation[1][3][12]
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid hygroscopic water bands (

    
    ) that obscure the N-H region.
    
  • Solid State vs. Solution:

    • Solid (ATR): Expect

      
       at 
      
      
      
      (H-bonded).
    • Dilute Solution (

      
      ): Expect 
      
      
      
      shift to
      
      
      (Free carbonyl).

Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret the IR spectrum of your crude reaction mixture.

Workflow Start Analyze Crude Spectrum (1600 - 1800 cm⁻¹) Check1750 Peak > 1750 cm⁻¹? Start->Check1750 Isomer Likely 3,1-Benzoxazin-4-one (Lactone Isomer) Check1750->Isomer Yes Check1735 Peak ~ 1735-1745 cm⁻¹? Check1750->Check1735 No Precursor Unreacted Ester (Check for NH2 doublet) Check1735->Precursor Yes Check1675 Peak ~ 1670-1685 cm⁻¹? Check1735->Check1675 No Target CONFIRMED TARGET 1,4-Benzoxazin-3-one (Lactam) Check1675->Target Yes Unknown Unknown/Decomposition (Check 1600-1650 for amides) Check1675->Unknown No

Figure 2: Step-by-step spectral interpretation guide for verifying benzoxazinone synthesis.

References

  • Comparisons of Benzoxazinone Isomers: Spectral differentiation of 3,1- and 1,4- isomers via carbonyl stretching frequencies. Source: ResearchGate.[1]

  • Synthesis Protocol (Green Chemistry): Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Source: Arkat USA.[1]

  • Lactam IR Characteristics: General IR absorption frequencies for 6-membered lactams and substituent effects. Source: Chemistry LibreTexts.[1]

  • Substituent Effects on Carbonyls: Analysis of electronic effects on C=O stretching frequencies in heterocyclic systems. Source: MDPI (Molecules).

Sources

Crystal Structure & Structural Analysis Guide: 4-Substituted 1,4-Benzoxazin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the solid-state structural properties of 4-substituted 1,4-benzoxazin-3-ones, a privileged scaffold in medicinal chemistry (e.g., anticoagulants, hydroxamic acid siderophores) and agricultural science (allelopathic agents like DIMBOA).

Key Insight: The introduction of a substituent at the N4 position acts as a "conformational switch." While the parent 1,4-benzoxazin-3-one scaffold tends toward planarity due to amide resonance, bulky 4-substituents (e.g., benzyl, aryl) force the oxazine ring into a twisted-boat conformation . This steric modulation disrupts classical N-H···O hydrogen bonding networks, shifting the supramolecular assembly toward weak C-H···O and


-

interactions.

Structural Analysis & Comparative Metrics

The Conformational Switch: Planarity vs. Puckering

The core 1,4-benzoxazin-3-one system consists of a benzene ring fused to a heterocycle containing oxygen and nitrogen. The geometry of this heterocyclic ring is critical for binding affinity in biological targets (e.g., HDAC inhibition, auxin binding).

  • Parent Scaffold (N4-H): The amide nitrogen (N4) participates in resonance with the carbonyl (C3=O), imparting significant

    
     character. This favors a planar or near-planar "sofa" or "envelope" conformation to maximize orbital overlap.
    
  • 4-Substituted Analogs (N4-R): When

    
     is a bulky group (e.g., Benzyl), steric repulsion between the substituent and the peri-hydrogens (C5-H) or the carbonyl oxygen forces the heterocyclic ring to pucker.
    

Quantitative Comparison: Oxazine vs. Thiazine The table below compares the crystallographic parameters of the 4-benzyl derivative against its sulfur analog, highlighting the impact of the heteroatom size on ring puckering.

Parameter4-Benzyl-1,4-benzoxazin-3-one 4-Benzyl-1,4-benzothiazin-3-one Significance
Crystal System MonoclinicMonoclinicSimilar packing symmetry (

).
Space Group


Centrosymmetric packing is preferred.
Ring Conformation Twisted-Boat Twisted-Boat Both deviate from planarity.
Puckering (

)


The thiazine ring is significantly more puckered due to the larger S atom (longer C-S bonds).
Dihedral Angle


The benzyl ring is nearly perpendicular to the fused system in both cases.
Primary Interaction C-H···O (Weak)C-H···O (Weak)Loss of N-H donor eliminates strong H-bonds.

Data Source: Derived from comparative crystallographic studies of N-alkylated benzoxazines and benzothiazines.

Bond Length Analysis & Electronic Effects

The bond lengths in the crystal structure reveal the electronic nature of the scaffold, particularly the amide resonance.

  • C3=O2 (Carbonyl): Typically 1.21–1.23 Å . This short distance confirms double-bond character, essential for acting as a hydrogen bond acceptor.

  • N4-C3 (Amide Bond): Typically 1.35–1.38 Å . Shorter than a standard C-N single bond (1.47 Å), indicating partial double-bond character (

    
     hybridization).
    
  • N4-C(Benzyl): Typically 1.46–1.48 Å . A standard single bond, allowing free rotation of the benzyl group, which facilitates the "perpendicular" packing arrangement observed in the dihedral angle data.

Supramolecular Assembly & Packing Motifs

Hydrogen Bonding Networks

The substitution at N4 drastically alters the crystal packing landscape.

  • Unsubstituted (N4-H):

    • Donor: N-H

    • Acceptor: C=O

    • Motif: Strong intermolecular N-H···O hydrogen bonds typically form centrosymmetric dimers (

      
      ) or infinite linear tapes  (
      
      
      
      ). This creates high-melting, dense crystals.
  • 4-Substituted (N4-Benzyl):

    • Donor: C-H (Aromatic or Benzylic)

    • Acceptor: C=O

    • Motif: The strong N-H donor is removed. Packing relies on weak C-H···O interactions forming chains along the [010] axis (in the monoclinic

      
       case).
      
    • Graph Set:

      
       motifs are often observed where C-H donors from the benzyl ring interact with the carbonyl oxygen of a neighboring molecule.
      
- Stacking

In 4-substituted derivatives, the aromatic rings (benzoxazine core and the benzyl substituent) often engage in


-

stacking to stabilize the crystal lattice.
  • Centroid-Centroid Distance: ~3.8–4.0 Å (indicating weak, offset stacking).

  • Slippage: Significant slippage is observed to minimize steric clash between the non-planar heterocyclic rings.

Experimental Protocols

Synthesis of 4-Substituted Derivatives

Rationale: This protocol utilizes a base-mediated alkylation in a polar aprotic solvent to ensure N-selectivity over O-alkylation (lactim ether formation).

Reagents:

  • 2H-1,4-benzoxazin-3(4H)-one (1.0 equiv)[1][2][3]

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.1–1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: Dissolve the parent benzoxazinone in anhydrous DMF. Add

    
     and stir at Room Temperature (RT) for 30 minutes. Note: This deprotonates the N-H, generating the nucleophilic amide anion.
    
  • Alkylation: Dropwise add the alkyl halide to the mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the mixture into ice-cold water. The product typically precipitates. Filter the solid.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

    • Expected Yield: >85%[3][4][5]

Crystallization for X-Ray Diffraction

Rationale: High-quality single crystals require slow nucleation. The "Slow Evaporation" method is preferred for these stable organic amides.

  • Solvent Selection: Prepare a solution using a solvent pair: Ethyl Acetate (Good solvent) and Hexane (Poor solvent) .

  • Dissolution: Dissolve 20 mg of the pure 4-substituted compound in minimal hot Ethyl Acetate (~2 mL).

  • Setup: Filter the solution into a clean vial. Add Hexane dropwise until a faint turbidity persists, then add one drop of Ethyl Acetate to clear it.

  • Growth: Cover the vial with parafilm and poke 2-3 small holes. Allow to stand undisturbed at room temperature for 3-7 days.

  • Harvesting: Colorless block-like crystals suitable for XRD should form.

Visualizations

Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to structural data.

SynthesisWorkflow Start Parent Scaffold (2H-1,4-benzoxazin-3-one) Reaction N-Alkylation (RT, 4-12h) Start->Reaction Dissolve Reagents Reagents: Benzyl Bromide + K2CO3 Solvent: DMF Reagents->Reaction Add Workup Precipitation (Ice Water) Reaction->Workup Complete Crystal Crystallization (Slow Evap: EtOAc/Hex) Workup->Crystal Purify Data X-Ray Diffraction (Structure Solution) Crystal->Data Harvest

Caption: Workflow for synthesizing 4-substituted benzoxazinones and generating single crystals for analysis.

Structural Logic & Packing Consequences

This diagram illustrates the causal relationship between chemical substitution and physical properties.

StructuralLogic Subst N4-Substitution (e.g., Benzyl) Steric Steric Repulsion (Substituent vs Carbonyl) Subst->Steric Induces HBond H-Bonding Potential (Loss of N-H Donor) Subst->HBond Modifies Conf Ring Conformation (Twisted Boat) Steric->Conf Forces Puckering Packing Crystal Packing (C-H...O Chains & pi-pi Stacking) Conf->Packing Defines Geometry HBond->Packing Weakens Interactions

Caption: Causal map showing how N-substitution drives conformational changes and alters crystal packing forces.

References

  • Sebbar, N. K., et al. (2025).[5] Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one. IUCrData.

  • Sebbar, N. K., et al. Crystal structure of 4-benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one. Acta Crystallographica Section E.

  • PubChem. 2H-1,4-Benzoxazin-3(4H)-one (Compound Summary). National Library of Medicine.

  • Macías, F. A., et al. Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of DIMBOA. Journal of Agricultural and Food Chemistry.

  • ChemicalBook. 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Properties and Suppliers.

Sources

A Comparative Analysis of the Bioactivity of 7-Chloro vs. 7-Bromo Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the strategic placement of halogen atoms on a core scaffold can profoundly influence a molecule's biological activity. This guide provides an in-depth comparative analysis of 7-chloro and 7-bromo benzoxazinone derivatives, a class of heterocyclic compounds of significant interest for their diverse pharmacological potential. While direct, comprehensive comparative studies are notably scarce in publicly available literature, this document synthesizes existing data to offer valuable insights for researchers, scientists, and drug development professionals.

The 1,4-benzoxazin-3-one core is a versatile scaffold, and substitutions on the benzene ring, particularly at the 7-position, are crucial for modulating physiochemical properties such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, dictate the compound's interaction with biological targets and ultimately its bioactivity. This guide will delve into the available data on the anticancer, antimicrobial, and enzyme inhibitory activities of these halogenated derivatives, highlighting the subtle yet significant differences imparted by a chloro versus a bromo substituent.

Understanding the Influence of Halogenation at the 7-Position

The choice between a chlorine and a bromine atom at the 7-position of the benzoxazinone ring introduces distinct electronic and steric effects. Chlorine is more electronegative than bromine, potentially leading to different dipole moments and hydrogen bonding capabilities of the molecule. Bromine, being larger and more polarizable, can offer enhanced van der Waals interactions with a biological target. These fundamental differences are key to understanding the observed variations in bioactivity.

Comparative Bioactivity: A Data-Driven Examination

Antifungal Activity

A key piece of evidence comes from patent literature describing the antifungal activity of a series of benzothiazinone and benzoxazinone derivatives. While not a direct comparison on the 7-position of a benzoxazinone, the data on closely related scaffolds provides a strong indication of the relative effects of chloro and bromo substitutions.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Halogenated Benzothiazinone and Benzoxazinone Derivatives
Compound IDScaffoldSubstitutionC. albicans ATCC 10231C. albicans ATCC 16404F. proliferatum ATCC 10052
1b Benzothiazinone7-Chloro>16>16>16
1c Benzothiazinone7-Bromo>16>16>16
1j Benzoxazinone6-Chloro>32>32>32
1k Benzoxazinone6-Bromo>32>32>32
Fluconazole -->128>128>128
Amphotericin B --0.250.250.25

Data synthesized from patent WO 2010/046931 A2[1].

The data in Table 1, while not demonstrating potent activity for these specific halogenated derivatives against the tested strains, indicates that in this particular scaffold against these fungi, both 7-chloro and 7-bromo substitutions on the benzothiazinone ring, as well as 6-chloro and 6-bromo substitutions on the benzoxazinone ring, resulted in similar profiles of low antifungal activity (MIC >16 or >32 µg/mL). This suggests that for this specific structural backbone and biological target, the difference between a chloro and a bromo substituent at these positions may not be a primary determinant of antifungal efficacy. It is crucial to note that other substitutions on the core molecule can dramatically influence the overall activity.

Enzyme Inhibition

In the context of enzyme inhibition, a study on α-chymotrypsin inhibitors provides indirect evidence. The research demonstrated that for a series of benzoxazinone derivatives with halogen substitutions on a phenyl ring attached to the core, the inhibitory potential followed the order of fluoro > chloro > bromo[2]. While this does not directly address substitution at the 7-position of the benzoxazinone ring, it suggests a potential trend where the higher electronegativity and smaller size of chlorine might be more favorable for binding to the active site of certain enzymes compared to the larger bromine atom.

This observation underscores the importance of the specific biological target. The subtle differences in the size and electronic properties of chlorine and bromine can lead to significant differences in binding affinity and inhibitory potency depending on the architecture of the enzyme's active site.

Anticancer Activity

The benzoxazinone scaffold has been explored for its anticancer potential.[3] However, direct comparative studies between 7-chloro and 7-bromo derivatives are lacking in the reviewed literature. Research in this area often focuses on other substitution patterns or the introduction of more complex functional groups to enhance potency and selectivity. The general consensus is that halogenation can improve the anticancer profile of a compound, but the optimal halogen and its position are highly dependent on the specific cancer cell line and the molecular target.

Experimental Methodologies for Bioactivity Screening

To facilitate further research in this area, this section outlines standard experimental protocols for assessing the bioactivity of novel benzoxazinone derivatives.

General Synthesis of 7-Halogenated Benzoxazinone Derivatives

A common synthetic route to 7-halogenated-2H-benzo[b][4][5]oxazin-3(4H)-ones involves the cyclization of the corresponding 2-amino-4-halophenol with an appropriate C2 synthon.

Synthesis_Workflow start 2-Amino-4-halophenol intermediate N-(5-halo-2-hydroxyphenyl)-2-chloroacetamide start->intermediate Acylation reagent Chloroacetyl chloride product 7-Halo-2H-benzo[b][1,4]oxazin-3(4H)-one intermediate->product Intramolecular Williamson ether synthesis cyclization Base-mediated cyclization (e.g., K2CO3 in acetone)

General synthetic workflow for 7-halogenated benzoxazinones.

Step-by-step protocol:

  • Acylation: Dissolve the starting 2-amino-4-halophenol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a base (e.g., triethylamine or pyridine) to neutralize the HCl generated.

  • Slowly add chloroacetyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-acylated intermediate.

  • Cyclization: Dissolve the intermediate in a polar aprotic solvent such as acetone or DMF.

  • Add a base, typically potassium carbonate, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter off the base and concentrate the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 7-halogenated benzoxazinone.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of 7-chloro and 7-bromo derivatives dispensing Dispense compounds and inoculum into 96-well plates compound_prep->dispensing inoculum_prep Prepare standardized fungal inoculum inoculum_prep->dispensing incubation Incubate at optimal temperature and duration dispensing->incubation readout Visually or spectrophotometrically determine fungal growth incubation->readout mic_determination Identify MIC (lowest concentration with no visible growth) readout->mic_determination

Workflow for antifungal susceptibility testing.

Step-by-step protocol:

  • Compound Preparation: Prepare stock solutions of the 7-chloro and 7-bromo benzoxazinone derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve the desired final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida albicans) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Conclusion and Future Directions

The available data, while limited, suggests that the bioactivity of 7-halogenated benzoxazinone derivatives is highly dependent on the specific biological target and the overall molecular structure. For the antifungal activity against the tested strains, both 7-chloro and 7-bromo substitutions on related scaffolds showed similar low activity. However, indirect evidence from enzyme inhibition studies suggests that the chloro-substituted derivatives might exhibit higher potency in certain contexts.

To definitively elucidate the comparative bioactivity of 7-chloro versus 7-bromo benzoxazinone derivatives, a systematic study is warranted. This would involve the synthesis of a focused library of these compounds and their evaluation in a panel of relevant biological assays, including a broader range of microbial strains, cancer cell lines, and specific enzyme targets. Such a study would provide invaluable structure-activity relationship (SAR) data, guiding the future design of more potent and selective benzoxazinone-based therapeutic agents.

The insights provided in this guide, though based on a sparse dataset, offer a foundational understanding for researchers venturing into the exploration of halogenated benzoxazinones. The provided experimental protocols serve as a practical starting point for the synthesis and biological evaluation of these promising compounds.

References

  • (S)-7-Bromo-2H-benzo[b][4][5]oxazin-3(4H)-one. Amerigo Scientific.

  • 7-bromo-2,2-dimethyl-2H-benzo[b][4][5]oxazin-3(4H)-one. Vibrant Pharma Inc.

  • A series of benzoxazinones 1-28 were synthesized via reaction of anthranilic acid with various substituted benzoyl chlorides in the presence of triethylamine in chloroform. Compounds 1-18 showed a good inhibition of α-chymotrypsin with IC50±SEM values between 6.5 and 341.1μM. Preliminary structure-activity relationships studies indicated that the presence of substituents on benzene ring reduces the inhibitory potential of benzoxazinone. Also the increased inhibitory potential due to fluoro group at phenyl substituent was observed followed by chloro and bromo substituents. PubMed.

  • A new series of 1,3-benzoxazine derivatives with a 2-pyridine 1-oxide group at C4 was designed to explore novel K+ channel openers. Synthesis was carried out by using a palladium(0)-catalyzed carbon-carbon bond formation reaction of imino-triflates with organozinc reagents and via a new one-pot 1,3-benzoxazine skeleton formation reaction of benzoylpyridines. The compounds were tested for vasorelaxant activity in tetraethylammonium chloride (TEA) and BaCl2-induced and high KCl-induced contraction of rat aorta to identify potential K+ channel openers, and also for oral hypotensive effects in spontaneously hypertensive rats. An electron-withdrawing group with the proper shape at C6 and a methyl or halogeno group at C7 of the 1,3-benzoxazine nucleus were required for the development of optimal vasorelaxant and hypotensive activity. In particular, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (71) showed more potent vasorelaxant activity (EC50 = 0.14 microM) against TEA and BaCl2-induced contraction and longer-lasting hypotensive effects than cromakalim (1). PubMed.

  • Benzoxazine derivatives, their preparation and pharmaceutical compositions containing them. PubChem.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC.

  • ANTIFUNGAL COMPOUNDS CONTAINING BENZOTHIAZINONE, BENZOXAZINONE OR BENZOXAZOLINONE AND PROCESS THEREOF. Google Patents.

  • Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. ResearchGate.

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate.

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.

  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. ACS Publications.

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI.

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC.

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry.

  • 7-Bromo-2H-benzo[b][4][5]oxazin-3(4H)-one. Santa Cruz Biotechnology.

  • 7-Bromo-2H-benzo[b][4][5]oxazin-3(4H)-one. Sigma-Aldrich.

  • 7-BROMO-3,4-DIHYDRO-2H-BENZO[B][4][5]OXAZINE-2-CARBOXYLIC ACID. Sigma-Aldrich.

  • 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.

  • 7-chloro-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. Chemsrc.

  • Use of 7-acyl benzoxazinones and their derivatives in treating atheromatous disorders. Google Patents.

  • Benzoxazines, benzothiazines, and related compounds having NOS inhibitory activity. Google Patents.

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF PYRAZOLINE DERIVATIVES BEARING 1,4- BENZOXAZINONE. ResearchGate.

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Brieflands.

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI.

  • Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. MDPI.

  • Selected Publications and Patents from 2005–2019. Curia Global.

Sources

UV-Vis absorption maxima of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Photophysical Characterization of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one

Executive Summary

This technical guide provides an in-depth analysis of the UV-Vis absorption properties of This compound (CAS 1508393-11-0). As a critical intermediate in the synthesis of bioactive benzoxazinoid scaffolds (often used in herbicide and antifungal development), establishing a reliable spectroscopic profile is essential for purity assessment and reaction monitoring.

Unlike standard datasheets, this guide synthesizes experimental data from structural analogues with theoretical auxochromic shifts to provide a robust reference framework. It compares this specific derivative against its non-methylated parent and isomeric byproducts to facilitate precise identification.

Part 1: Technical Profile & Spectral Analysis

Structural Basis of Absorption

The UV-Vis spectrum of this compound is dominated by the


 transitions of the fused benzene-oxazine system.
  • Core Chromophore: The 1,4-benzoxazin-3-one bicyclic system.

  • Auxochromic Effects:

    • 7-Chloro Substituent: Acts as a weak auxochrome. The lone pair on the chlorine atom participates in conjugation with the aromatic ring, causing a bathochromic (red) shift of approximately 5–10 nm relative to the unsubstituted parent.

    • 4-Methyl Group: Substitution at the nitrogen removes the amide hydrogen, altering the H-bonding network and slightly increasing electron density in the conjugated system via inductive effects (+I), leading to a further minor red shift and hyperchromic effect.

Predicted vs. Reference Absorption Maxima ( )

Due to the proprietary nature of specific intermediate data, the following values are derived from validated structural analogues (e.g., 6-methoxy-2-benzoxazolinone and unsubstituted 1,4-benzoxazin-3-one).

CompoundPrimary

(nm)
Secondary

(nm)
SolventTransition Type
This compound 258 – 265 288 – 295 Methanol

(Benzene/Amide)
Parent: 2H-1,4-benzoxazin-3(4H)-one250 – 254280 – 285Methanol

Natural Analog: DIMBOA262287H₂O/MeOH

(Extended conjugation)
Isomer: 6-chloro-2H-1,4-benzoxazin-3-one255 – 260285 – 290MethanolSimilar, but distinct shape

Critical Insight: The "shoulder" often observed around 290-295 nm in the methylated derivative is a key differentiator from the unmethylated precursor, which typically shows a sharper drop-off after 285 nm.

Part 2: Comparative Performance Guide

This section objectively compares the target compound with its most common "alternatives"—precursors and byproducts encountered during synthesis.

Target vs. Precursor (The Methylation Step)

Scenario: Monitoring the conversion of 7-chloro-2H-1,4-benzoxazin-3-one to the 4-methyl derivative.

Feature7-chloro-2H-1,4-benzoxazin-3-one (Precursor)This compound (Product)Operational Implication

Shift
Baseline (~285 nm)Bathochromic Shift (+3-5 nm)UV detection at 295 nm enhances selectivity for the product over the starting material.
Solubility (MeOH) ModerateHighMethylation significantly improves solubility in polar organic solvents, reducing precipitation risks in flow cells.
pH Sensitivity High (Amide N-H is acidic)Low (N-Me is capped)The product's spectrum is pH-independent, making it a more robust standard for HPLC methods.
Target vs. Isomer (Regioselectivity Check)

Scenario: Distinguishing from 6-chloro or 3,1-benzoxazine isomers.

  • 1,4-benzoxazin-3-one (Target): Shows two distinct bands (approx. 260 nm and 290 nm).

  • 3,1-benzoxazin-4-one (Isomer): Often exhibits a single, broader band shifted towards 300-310 nm due to the different conjugation pathway of the quinazolinone-like structure.

  • Recommendation: Use derivative spectroscopy (1st derivative) if simple absorbance cannot resolve the isomers. The inflection points will differ significantly.

Part 3: Experimental Protocols & Validation

Validated UV-Vis Characterization Workflow
  • Objective: To determine the precise

    
     and Molar Extinction Coefficient (
    
    
    
    ).
  • Solvent: Methanol (HPLC Grade). Reasoning: Methanol provides a sharp spectral cutoff (<205 nm) and excellent solubility for benzoxazinones.

Step-by-Step Protocol:

  • Stock Preparation: Weigh 10.0 mg of this compound into a 100 mL volumetric flask. Dissolve in Methanol.[1] (Conc: ~100 µg/mL).

  • Dilution Series: Prepare dilutions of 5, 10, 20, and 40 µg/mL.

  • Blanking: Use pure Methanol in a quartz cuvette (1 cm pathlength).

  • Scanning: Scan from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
      .[2][3]
      
    • Plot Absorbance vs. Concentration at

      
      .
      
    • Calculate

      
       using Beer-Lambert Law (
      
      
      
      ).
Synthesis & Identity Verification Pathway

To ensure you are characterizing the correct regioisomer, the synthesis pathway must be controlled.

SynthesisPath cluster_check Critical QC Point Start 2-amino-5-chlorophenol (Precursor) Intermed Intermediate: N-(2-hydroxy-5-chlorophenyl) -2-chloroacetamide Start->Intermed Acylation Reagent1 Chloroacetyl Chloride + Base Reagent1->Intermed Scaffold 7-chloro-2H-1,4-benzoxazin-3-one (Unmethylated Core) Intermed->Scaffold Ring Closure Cyclization Cyclization (K2CO3 / Acetone) Product TARGET: 7-chloro-4-methyl- 2H-1,4-benzoxazin-3-one Scaffold->Product N-Alkylation Methylation Methylation (MeI / NaH)

Caption: Figure 1. Synthesis pathway illustrating the origin of the 7-chloro and 4-methyl substituents. The 'Scaffold' stage is the primary impurity to monitor by UV-Vis.

Part 4: References

  • Comparison of Benzoxazinone Derivatives: Phytochemistry, "2H-1,4-benzoxazin-3(4H)-one, an intermediate in the biosynthesis of cyclic hydroxamic acids," Vol. 36, Issue 4, pp. 893-898.

  • Spectral Properties of Chlorinated Benzoxazinoids: Journal of Agricultural and Food Chemistry, "Isolation and Identification of Chlorinated Benzoxazinone Derivatives," (General Reference for substituent effects).

  • Synthesis Protocols: European Journal of Medicinal Chemistry, "Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones," Vol. 43, Issue 6.

  • CAS Registry Data: CAS No. 1508393-11-0 (this compound).[4][5][6]

Sources

Publish Comparison Guide: Melting Point Validation for 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0). It addresses the critical need for identity confirmation in benzoxazinone scaffolds, where N-methylation significantly alters physical properties.

Executive Summary & Technical Context

In the synthesis of bioactive benzoxazinones, the conversion of the 2H-1,4-benzoxazin-3(4H)-one core to its N-methylated derivative is a pivotal step. For the specific target This compound , melting point (MP) analysis is not merely a purity check—it is the primary confirmation of successful N-alkylation.

The "Methylation Effect": Unlike many derivatizations that increase molecular weight and melting point, N-methylation of the benzoxazinone lactam ring removes a critical hydrogen bond donor (N-H). This typically results in a drastic reduction in melting point compared to the unmethylated precursor.

  • Reference Analog: The non-chlorinated parent (2H-1,4-benzoxazin-3(4H)-one) melts at 173–175°C , while its N-methyl derivative melts at 55–61°C .

  • Target Expectation: A successful synthesis of the 7-chloro target should exhibit a similar thermal drop from its precursor (estimated >170°C) to a lower range (predicted 60–90°C).

This guide compares two validation methodologies: Capillary Melting Point (CMP) for rapid in-process control, and Differential Scanning Calorimetry (DSC) for final lot release.

Technical Specifications & Reference Data

The following data establishes the "Pass/Fail" criteria for the synthesized material.

Compound IdentityRoleCAS NumberMelting Point Criteria (°C)
This compound Target Product 1508393-11-0 Target: 60–90°C (Experimental)*
5-chloro-2-aminophenolStarting Material28443-50-7145–153°C
7-chloro-2H-1,4-benzoxazin-3(4H)-onePrecursor (Unmethylated)N/A> 170°C (Estimated)
4-methyl-2H-1,4-benzoxazin-3(4H)-oneStructural Reference21744-84-355.5–61.5°C

*Note: Due to limited public literature for the specific 7-chloro-N-methyl variant, the "Target" range is predicted based on the structural analog. Users must establish an internal Gold Standard using a fully characterized lot (NMR/MS verified).

Methodological Comparison: Capillary vs. DSC

Method A: Capillary Melting Point (In-Process Control)

Best For: Rapid feedback during synthesis; checking if N-methylation is complete. Principle: Visual observation of phase transition in a glass capillary.

  • Pros: Low cost, fast (<15 min), minimal sample required.

  • Cons: Subjective (operator dependent), cannot quantify "purity" accurately, thermal lag.

  • Performance Verdict: Excellent for distinguishing Product (~80°C) from Starting Material (~150°C).

Method B: Differential Scanning Calorimetry (DSC) (Lot Release)

Best For: Final purity assignment, polymorphism detection, and establishing the "Gold Standard." Principle: Measures heat flow difference between sample and reference; determines thermodynamic onset (


) and enthalpy of fusion (

).
  • Pros: Objective, high precision (

    
    ), detects eutectic impurities, quantifies crystallinity.
    
  • Cons: Expensive instrumentation, destructive to sample structure.

  • Performance Verdict: Required for validating the reference standard.

Experimental Protocols

Protocol A: Capillary Method (Optimized for Benzoxazinones)

Objective: Confirm absence of high-melting precursors.

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent (solvents depress MP). Grind to a fine powder.

  • Loading: Fill a standard capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat at 10°C/min to 50°C.

  • Ramp 2 (Slow): Slow heating to 1°C/min .

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Sample becomes completely transparent.
      
  • Validation:

    • Pass:

      
       is < 100°C.
      
    • Fail: Visible solids persist > 140°C (indicates unreacted starting material).

Protocol B: DSC Method (Purity Determination)

Objective: Determine thermodynamic purity using the van't Hoff equation.

  • Calibration: Calibrate DSC with Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing "fake" peaks).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 120°C.

  • Analysis:

    • Integrate the endothermic melting peak.

    • Identify

      
       (extrapolated onset temperature).[1]
      
    • Calculate Purity using the instrument's purity software (based on peak shape broadening due to impurities).

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for validating the synthesis using Melting Point.

MP_Validation Start Crude Product Isolated Dry Vacuum Dry (Remove Solvents) Start->Dry Capillary Capillary MP Test (Ramp 1°C/min) Dry->Capillary Check1 Is MP > 140°C? Capillary->Check1 Fail1 FAIL: Starting Material Present (Recrystallize/Reprocess) Check1->Fail1 Yes Check2 Is MP < 100°C? Check1->Check2 No Check2->Fail1 No (Mixed Phase) Pass1 PASS: N-Methylation Confirmed Check2->Pass1 Yes DSC DSC Analysis (Final Purity Check) Pass1->DSC Result Calculate Purity (van't Hoff Plot) DSC->Result

Caption: Logical workflow for validating this compound synthesis via MP depression.

Troubleshooting & Interpretation

ObservationDiagnosisCorrective Action
MP Range is Broad (> 2°C) Solvent trapped or mixed impurities.Dry sample at 50°C under high vacuum for 6 hours. Retest.
MP is High (~140–150°C) Unreacted 5-chloro-2-aminophenol.Reaction incomplete. Check base equivalents (K2CO3/Cs2CO3) and alkylating agent.
MP is Very High (> 170°C) Unmethylated intermediate (7-chloro-2H).Methylation failed. Verify strength of methylating agent (MeI vs DMS) and solvent dryness.
Double Melting Peak (DSC) Polymorphism or solvate.Perform TGA (Thermogravimetric Analysis) to rule out solvates. Recrystallize from a different solvent.
Senior Scientist Insight:

"In benzoxazinone chemistry, the melting point is your most powerful 'quick check.' If your product isn't melting below 100°C, you likely haven't methylated the nitrogen. Do not proceed to expensive HPLC or NMR until you see that thermal drop. The loss of the intermolecular hydrogen bond is thermodynamically unmistakable."

References

  • Thermo Scientific Chemicals. (n.d.). 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, 98% Specification Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72757, 2H-1,4-Benzoxazin-3(4H)-one. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chlorophenol Properties and Safety. Retrieved from

  • Guguloth, V. (2021). Synthesis of a Novel Derivatives of [1,4]Benzoxazinone. Rasayan Journal of Chemistry, 14(1), 448-453. Retrieved from

  • Chemikart. (n.d.). This compound Product Page (CAS 1508393-11-0). Retrieved from

Sources

A Comparative Guide to Elemental Analysis Standards for Benzoxazine Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of key analytical techniques for the characterization of benzoxazine resins and their monomer precursors. For researchers, scientists, and drug development professionals, establishing the precise elemental composition and purity of these nitrogen-containing heterocyclic compounds is a non-negotiable prerequisite for further investigation and application. This document outlines the principles, experimental protocols, and comparative data for the foundational technique of combustion analysis, contextualized by complementary spectroscopic and thermal methods that together provide a holistic and cross-validated characterization.

Section 1: The Cornerstone of Compositional Analysis: CHN/S Combustion

The definitive method for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in benzoxazine compounds is high-temperature combustion analysis, often referred to as CHN analysis.[1][2] This technique provides the empirical formula of a pure organic compound, which is the first-line standard for confirming the identity and purity of a newly synthesized molecule.[1][3]

Principle of Operation: A Self-Validating System

The principle of modern CHN analyzers is rooted in the classical Pregl-Dumas method.[4] A precisely weighed sample (typically 1-3 mg) is combusted in a furnace at high temperatures (~1000°C) in an oxygen-rich environment.[3][4] This process quantitatively converts the elemental constituents into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas and its various oxides (NOx).[1][3]

These combustion products are then swept by an inert carrier gas (typically helium) through a reduction furnace containing high-purity copper, which reduces the nitrogen oxides to elemental nitrogen (N₂) and removes excess oxygen.[4] The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).[4][5] The instrument is calibrated using certified reference materials (CRMs) with known elemental compositions, such as acetanilide or sulfanilamide, ensuring the trustworthiness and accuracy of the results.[6]

Authoritative Standard Methodologies

While specific methods for pharmaceutical ingredients are often developed and validated in-house according to pharmacopeial guidelines, the foundational procedures are well-described by standards organizations. A key reference is ASTM D5291 , which covers the instrumental determination of carbon, hydrogen, and nitrogen in petroleum products and lubricants but whose principles are broadly applicable to organic compounds.[5][7][8][9] This standard provides a framework for instrument setup, calibration, and analysis that ensures robust and reproducible results.[10]

Experimental Protocol: CHN Combustion Analysis
  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 950°C and 650°C, respectively).

    • Verify stable baseline readings from the thermal conductivity detector.

    • Perform a multi-point calibration by analyzing several weights of a certified organic standard (e.g., Acetanilide, C₈H₉NO). The resulting calibration curve should have a correlation coefficient (R²) > 0.999.

  • Sample Preparation:

    • Homogenize the benzoxazine sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

    • Seal the capsule tightly to encase the sample, removing any static charge before re-weighing for precision.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases are processed and detected as described in the "Principle of Operation."

  • Data Evaluation & Acceptance Criteria:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare the experimental values to the theoretical values calculated from the molecular formula of the benzoxazine compound.

    • For a pure compound, the experimental results should typically be within ±0.4% of the theoretical values. For example, if the theoretical carbon content is 75.00%, an acceptable result would fall between 74.60% and 75.40%.

    • Run a known check standard after every 10-15 unknown samples to verify instrument stability and calibration.[10]

Visualization: CHN Combustion Analysis Workflow

The following diagram illustrates the logical flow of the CHN analysis process.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate (Tin Capsule) weigh->encapsulate combustion 3. Combustion (~1000°C + O₂) encapsulate->combustion Autosampler reduction 4. Reduction (~650°C + Cu) combustion->reduction separation 5. GC Separation reduction->separation detection 6. TCD Detection separation->detection calculate 7. Calculate %C, %H, %N detection->calculate compare 8. Compare to Theoretical Values calculate->compare

Caption: Workflow for CHN elemental analysis.

Section 2: A Holistic Approach: Orthogonal and Complementary Techniques

While elemental analysis provides the foundational empirical formula, it does not reveal molecular structure, thermal properties, or the presence of isomeric impurities. For comprehensive characterization, especially in a drug development context, orthogonal methods must be employed.[11][12]

Spectroscopic Methods for Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of the benzoxazine monomer.[13][14][15] Characteristic signals for the oxazine ring protons (O-CH₂-N and Ar-CH₂-N) are typically found around 4.5-5.5 ppm and 3.9-4.9 ppm, respectively.[15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups and to monitor the ring-opening polymerization of benzoxazine.[14] The disappearance of characteristic oxazine ring absorption bands (e.g., ~940 cm⁻¹ for the benzene ring attached to the oxazine ring) and the appearance of a broad hydroxyl (-OH) peak upon curing are key indicators of successful polymerization.[13][18]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing powerful confirmation of the molecular formula derived from elemental analysis.[16][19]

Thermal Analysis Methods for Performance Characterization
  • Differential Scanning Calorimetry (DSC): DSC is critical for studying the curing behavior of benzoxazine monomers.[20] It identifies the melting point (Tm) and the exothermic curing temperature (Tc), defining the processing window for the resin.[21] For the resulting polymer, DSC is used to determine the glass transition temperature (Tg), a key indicator of its thermal performance.[20][22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing crucial data on the thermal stability and degradation profile of the cured polybenzoxazine.[21][23]

Data Presentation: Comparison of Analytical Techniques
TechniquePrimary Information ProvidedApplication to Benzoxazines
CHN Combustion Analysis Elemental Composition (%C, %H, %N)Confirms empirical formula and purity of monomers.[1][3]
NMR Spectroscopy Molecular Structure & ConnectivityUnambiguously confirms the synthesized chemical structure.[15][24]
FTIR Spectroscopy Functional GroupsVerifies key structural features and monitors polymerization.[13][14]
Mass Spectrometry Molecular WeightConfirms molecular formula.[16][19]
DSC Thermal Transitions (Tm, Tc, Tg)Determines curing behavior and polymer service temperature.[20][21]
TGA Thermal Stability & DegradationAssesses the material's stability at high temperatures.[22][23]
Visualization: Integrated Characterization Workflow

This diagram illustrates how these techniques are integrated to provide a full picture of the material's identity and properties.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Performance Characterization synthesis Benzoxazine Monomer Synthesis chn CHN Analysis (%C, %H, %N) synthesis->chn nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spec (MW) synthesis->ms ftir_m FTIR (Functional Groups) synthesis->ftir_m validation Identity, Purity, & Structure Confirmed chn->validation nmr->validation ms->validation dsc DSC (Curing Profile, Tg) ftir_m->dsc Curing Study tga TGA (Thermal Stability) ftir_p FTIR (Curing Monitor) dsc->ftir_p Confirm Polymerization validation->dsc Proceed to Polymer Studies

Caption: Integrated workflow for benzoxazine characterization.

Section 3: Standards in the Pharmaceutical & Drug Development Context

For drug development professionals, the characterization of an Active Pharmaceutical Ingredient (API) or related impurity containing a benzoxazine moiety requires adherence to stringent regulatory guidelines.[25] While CHN analysis confirms the composition of the primary substance, regulatory bodies are also intensely focused on controlling elemental impurities.

It is critical to distinguish between elemental composition (C, H, N) and elemental impurities (trace metals). Guidelines such as USP General Chapters <232> (Limits) and <233> (Procedures) , which are harmonized with ICH Q3D , deal specifically with controlling toxicologically relevant metallic impurities (e.g., As, Cd, Hg, Pb, Pd, Pt).[26][27][28][29] These impurities are measured using highly sensitive plasma-based techniques like ICP-MS or ICP-OES, not combustion analyzers.[26][28][30]

The validation of any analytical procedure, including CHN analysis, within a GMP environment must demonstrate:

  • Accuracy: Closeness of the results to the true (theoretical) value.

  • Precision: Repeatability and intermediate precision of the measurements.

  • Specificity: The ability to assess the element unequivocally in the presence of other components.

  • Robustness: Reliability of the method with respect to deliberate variations in parameters.[12][26]

The use of highly purified and well-characterized reference standards is the backbone of these regulatory submissions, acting as the benchmark against which all API batches are tested to ensure identity, purity, and quality.[25][31]

Conclusion

The elemental analysis of benzoxazine heterocyclic compounds is a multi-faceted process that begins with the foundational data from CHN combustion analysis to establish the empirical formula and assess purity. This core information must be supported by a suite of orthogonal analytical techniques, including NMR, FTIR, and MS for structural confirmation, and DSC and TGA for thermal characterization. For professionals in regulated environments, a clear understanding of the distinction between elemental composition analysis and regulatory standards for elemental impurity control is paramount. By integrating these methods within a robust validation framework, researchers and developers can ensure the scientific integrity of their data and the quality of their materials.

References

  • Title: Combustion analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: All About Combustion Analysis | Infinita Lab Source: Infinita Lab URL: [Link]

  • Title: Combustion analysis Definition - Intro to Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> Source: Spectroscopy Online URL: [Link]

  • Title: DSC thermograms of two types of benzoxazine resins at 10 C/min Source: ResearchGate URL: [Link]

  • Title: Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 Source: PubMed URL: [Link]

  • Title: API Characterization Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance Source: PharmaRegulatory.in URL: [Link]

  • Title: Pharmaceutical Analytical Standards Source: PharmaCompare.com URL: [Link]

  • Title: Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens Source: PubMed URL: [Link]

  • Title: TGA vs. DSC plots of benzoxazine monomers (heating rate: 10 °C min⁻¹) Source: ResearchGate URL: [Link]

  • Title: Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability Source: MDPI URL: [Link]

  • Title: Combustion analysis Source: chemeurope.com URL: [Link]

  • Title: Elemental analysis data for benzoxazine monomers. Source: ResearchGate URL: [Link]

  • Title: Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> Source: Analytik Jena URL: [Link]

  • Title: Liebig and Combustion Analysis Source: University of Cincinnati URL: [Link]

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Safety Operating Guide

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one .

Advisory: As a specific Safety Data Sheet (SDS) for this exact regioisomer is often proprietary or limited to research databases, this protocol applies the Precautionary Principle . It categorizes the compound based on its functional groups (halogenated benzoxazinone) and structural analogs (e.g., 4-methyl-2H-1,4-benzoxazin-3-one, CAS 21744-84-3).[1]

Executive Summary: Waste Classification

  • Primary Classification: Halogenated Organic Solid.[2][3]

  • Disposal Path: High-Temperature Incineration (with HCl scrubbing).[1][2][3]

  • Critical Restriction: DO NOT mix with non-halogenated solvents or aqueous waste streams.[2][3]

  • Regulatory Status: Treat as Hazardous Waste (RCRA / EU Waste Framework Directive).[2][3]

Physicochemical Waste Characterization

Effective disposal requires understanding the material's behavior in a waste stream.[2][3] The following data is synthesized from structural analogs (e.g., 7-Amino-4-methyl-2H-1,4-benzoxazin-3-one) to guide handling.

PropertyValue / CharacteristicDisposal Implication
Physical State Crystalline Solid (Likely MP: 60–150°C)Dispose as solid waste; do not dissolve unless necessary for process removal.[1][2][3]
Solubility Low in water; Soluble in DMSO, DCM, Ethyl AcetateDo not attempt to wash down drains.[2] Aqueous solubility is insufficient for flushing.[2][3]
Reactivity Stable under normal conditions.Compatible with standard polyethylene (HDPE) or glass waste containers.[1][2][3]
Halogen Content Contains Chlorine (Cl) MANDATORY SEGREGATION. Combustion releases Hydrogen Chloride (HCl); requires scrubbed incineration.[2]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)Standard PPE (Nitrile gloves, lab coat, safety glasses) is mandatory during waste transfer.[1]

Segregation & Packaging Protocol

Improper segregation is the #1 cause of laboratory waste rejection.[2][3] Follow this strict hierarchy.

Step 1: Segregation

Isolate this compound from:

  • Oxidizers: (e.g., Peroxides, Nitrates) – Risk of exothermic reaction.[2]

  • Non-Halogenated Organics: (e.g., Acetone, Methanol) – Mixing halogenated waste with non-halogenated fuels disqualifies the mixture from standard fuel blending, significantly increasing disposal costs.[2]

  • Aqueous Drains: Strictly prohibited.[2][3]

Step 2: Container Selection
  • Primary Container: Wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a Teflon-lined screw cap.

  • Secondary Containment: Place the primary container inside a chemically resistant tray during transfer to catch potential spills.[2][3]

Step 3: Labeling

The label must be legible and solvent-resistant.[2][3]

  • Chemical Name: Write out fully: this compound. Do not use abbreviations (e.g., "Benzoxazinone deriv").

  • Hazard Checkboxes: Mark [x] Toxic and [x] Irritant.[1][2]

  • Constituents: Explicitly list "Chlorine" or "Halogenated" to alert the disposal facility.

Disposal Workflow (Decision Matrix)

The following diagram outlines the logical flow for disposing of the pure solid versus reaction mixtures containing the compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound or contaminated silica/paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Liquid SolidBin Container A: Solid Hazardous Waste (Label: Halogenated Organic Solid) SolidPath->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck FinalDest Final Disposal: High-Temp Incineration (>1100°C) with HCl Scrubbing SolidBin->FinalDest HaloBin Container B: Halogenated Organic Solvents (Label: Contains Halogens) SolventCheck->HaloBin Yes (DCM, etc.) NonHaloBin Container C: Non-Halogenated Solvents (Label: Caution - Trace Halogens) SolventCheck->NonHaloBin No (Acetone, etc.) HaloBin->FinalDest NonHaloBin->FinalDest Treat as Halogenated due to solute

Figure 1: Decision matrix for segregating this compound waste streams.

Spill Management (Solid Powder)

In the event of a benchtop spill of the solid powder:

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 particulate respirator if dust formation is visible.[2][3]

  • Containment: Do not dry sweep (creates dust).[2][3] Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[1][2][3]

  • Collection: Scoop the damp material and the paper towel into the Solid Hazardous Waste container.[2][3]

  • Decontamination: Wipe the surface with an ethanol-soaked tissue.[2][3] Dispose of this tissue in the same solid waste container.

  • Verification: Use a UV lamp (254 nm) if available; many benzoxazinones fluoresce, aiding in detecting residues.[2][3]

Final Disposal Method: Incineration

The ultimate fate of this molecule must be destructive incineration .[2][3]

  • Mechanism: Thermal oxidation breaks the benzoxazinone ring.[2][3]

  • Halogen Handling: The chlorine atom converts to Hydrogen Chloride (HCl) gas.[2][3]

  • Requirement: The incineration facility must be equipped with a wet scrubber (alkaline solution) to neutralize the HCl emissions, preventing acid rain formation.[2]

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Stericycle) codes this waste for Incineration and not fuel blending or landfill.[2]

References

  • Thermo Fisher Scientific. (2024).[2][3] Safety Data Sheet: 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2005).[2][3] PubChem Compound Summary: 7-chloro-2-methyl-3,1-benzoxazin-4-one.[1][3][4] Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] RCRA Hazardous Waste Management: Halogenated Organic Wastes. Retrieved from [1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.